Product packaging for Arformoterol Tartrate(Cat. No.:CAS No. 200815-49-2)

Arformoterol Tartrate

Cat. No.: B1665759
CAS No.: 200815-49-2
M. Wt: 494.5 g/mol
InChI Key: FCSXYHUNDAXDRH-OKMNHOJOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arformoterol Tartrate is the tartrate salt of arformoterol, the (R,R)-enantiomer of formoterol and a long-acting beta-2 adrenergic agonist with bronchodilator activity. Arformoterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle and lead to an inhibition of release of inflammatory mediators from mast cells. This may eventually lead to an improvement of airway function.
See also: Arformoterol (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O10 B1665759 Arformoterol Tartrate CAS No. 200815-49-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXYHUNDAXDRH-OKMNHOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173903
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200815-49-2
Record name Arformoterol Tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Arformoterol Tartrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Classification As a Long Acting Beta2 Adrenergic Receptor Agonist Laba in Therapeutic Research

Arformoterol (B195475) tartrate is classified as a long-acting beta2-adrenergic receptor agonist (LABA). patsnap.comdroracle.ai This classification is central to its mechanism of action in therapeutic research.

As a LABA, arformoterol selectively targets and stimulates the beta2-adrenergic receptors located on the smooth muscle cells of the airways. patsnap.compatsnap.com This stimulation initiates a cascade of intracellular events, primarily the activation of the enzyme adenyl cyclase. fda.gov Adenyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). fda.gov The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, a process known as bronchodilation. patsnap.comfda.gov This relaxation of the airway muscles helps to open the airways, making it easier for individuals with respiratory conditions to breathe. patsnap.com

The "long-acting" aspect of its classification refers to the sustained duration of its bronchodilatory effect, which typically lasts for about 12 hours. patsnap.com This prolonged action is a key area of research, as it offers the potential for long-term maintenance treatment of bronchoconstriction. bioline.org.brscholaris.ca

A crucial aspect of arformoterol's classification is that it is the (R,R)-enantiomer of formoterol (B127741). fda.govnih.gov Racemic formoterol is a mixture of two stereoisomers: the (R,R)-enantiomer and the (S,S)-enantiomer. Research has shown that the (R,R)-enantiomer, arformoterol, is the active component and possesses a significantly higher potency—approximately two-fold greater—than racemic formoterol. fda.govdrugbank.com The (S,S)-enantiomer is about 1,000 times less potent as a beta2-agonist. fda.govdrugbank.com This stereoselectivity is a critical finding in the pharmacological understanding of this compound.

Historical Development and Research Trajectory of Arformoterol Tartrate

The development of arformoterol (B195475) tartrate is rooted in the study of formoterol (B127741), a beta2-agonist with both short and long-acting bronchodilator effects. nih.gov Formoterol itself has been used for over a decade, initially in the treatment of asthma. nih.gov The key innovation leading to arformoterol was the resolution of formoterol's enantiomers. Beta2-agonists are synthesized as racemates, containing both (R,R) and (S,S) enantiomers. nih.gov The bronchodilator effect is primarily derived from the interaction of the (R,R)-enantiomer with the beta2-adrenoceptor. nih.gov

Clinical research on arformoterol tartrate has progressed through various phases. Initial Phase II studies demonstrated that arformoterol produced significant and sustained improvements in airway function in patients with moderate to severe COPD. bioline.org.br Subsequent pivotal Phase III trials further supported these findings, showing a statistically significant degree of bronchodilation compared to a placebo in individuals with COPD. fda.gov These trials were typically multicenter, randomized, double-blind, and placebo- and active-controlled studies. fda.gov

Long-term safety and efficacy have also been a focus of the research trajectory. Studies lasting up to a year have been conducted to evaluate the long-term safety of arformoterol in the COPD population. clinicaltrials.govnih.gov These studies have been crucial in establishing its role as a maintenance therapy. nih.gov

Significance of Arformoterol Tartrate in the Advancement of Chronic Obstructive Pulmonary Disease Copd Therapies

Beta2-Adrenergic Receptor Binding Kinetics and Selectivity Research

Arformoterol tartrate's therapeutic action is rooted in its interaction with beta-2 (β2)-adrenergic receptors. newdrugapprovals.org As the (R,R)-enantiomer of formoterol (B127741), it is a selective long-acting β2-adrenergic receptor agonist. fda.govfda.govfda.gov The pharmacologic effects are primarily attributed to the stimulation of these receptors located on the smooth muscle of the bronchial tubes. newdrugapprovals.orgpatsnap.com

Quantification of Binding Affinity (Kd) to β2-Adrenoceptors

Research has quantified the binding affinity of arformoterol for the cloned human β2-adrenoceptor, revealing a high affinity with a dissociation constant (Kd) of 2.9 nM. medchemexpress.comportico.orgmedchemexpress.com This strong binding affinity is a key determinant of its potency as a β2-agonist. medchemexpress.commedchemexpress.eumedchemexpress.eu The (S,S)-enantiomer, in contrast, has a significantly lower affinity for the β2-adrenoceptor, with a Kd value of 3100 nM, demonstrating that the (R,R) configuration is crucial for high-affinity binding. portico.orgresearchgate.net

Comparative Receptor Binding Profiles with Other Adrenergic Agonists

Arformoterol exhibits a distinct binding profile when compared to other adrenergic agonists. It has a two-fold higher affinity for the β2-receptor than its racemic mixture, formoterol. researchgate.netnih.gov Furthermore, arformoterol's affinity for the β2-adrenoceptor is over 1,000 times greater than that of its (S,S)-enantiomer. portico.orgresearchgate.netnih.gov

In terms of selectivity for β-receptor subtypes, arformoterol shows a preference for the β2-adrenoceptor over the β1-adrenoceptor. fda.govportico.org Its affinity for the β1-adrenoceptor is indicated by a Kd of 113 nM, which is considerably weaker than its affinity for the β2-receptor. portico.org Racemic formoterol has demonstrated approximately 200-fold greater activity at β2 receptors compared to β1 receptors. drugbank.com In contrast, some studies indicate that salmeterol (B1361061) is also highly selective for the β2-adrenoceptor. nih.gov

Binding Affinities (Kd) of Formoterol Enantiomers to Human Adrenoceptors
Compoundβ2-Adrenoceptor Kd (nM)β1-Adrenoceptor Kd (nM)
Arformoterol ((R,R)-formoterol)2.9 medchemexpress.comportico.org113 portico.org
(S,S)-formoterol3100 portico.orgresearchgate.net6800 portico.org
Racemic formoterol5.2 portico.org192 portico.org

Intracellular Signaling Pathways and Cyclic AMP Modulation Studies

The binding of arformoterol to β2-adrenergic receptors initiates a cascade of intracellular events that culminates in bronchodilation. newdrugapprovals.orgpatsnap.com This signaling pathway is central to its mechanism of action.

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Accumulation Research in Bronchial Epithelial Cells

Upon binding to β2-adrenoceptors, arformoterol stimulates the intracellular enzyme adenylate cyclase. fda.govfda.govpatsnap.comdrugbank.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). newdrugapprovals.orgfda.govpatsnap.comdrugbank.com Studies have confirmed that arformoterol induces the accumulation of cAMP in cultured human bronchial epithelial cells. medchemexpress.comportico.orgmedchemexpress.com This increase in intracellular cAMP is a critical step in mediating the relaxation of airway smooth muscle. newdrugapprovals.orgopenaccessjournals.commdpi.com The elevation of cAMP levels has been demonstrated in the BEAS-2B human bronchial epithelial cell line, where both arformoterol and racemic formoterol produced cAMP levels comparable to the positive control, isoproterenol. portico.org In contrast, the (S,S)-enantiomer only induced cAMP to 18% of the levels seen with isoproterenol. portico.org

Downstream Protein Kinase A (PKA) Activation and Phosphorylation Events

The increased concentration of intracellular cAMP leads to the activation of protein kinase A (PKA). patsnap.comnih.gov PKA then phosphorylates various target proteins within the smooth muscle cells. patsnap.com This PKA-mediated phosphorylation is a key downstream event that contributes to the ultimate pharmacological effect of bronchodilation. patsnap.comsmpdb.ca

Regulation of Intracellular Calcium Concentrations in Airway Smooth Muscle

A primary consequence of the arformoterol-initiated signaling cascade is the regulation of intracellular calcium (Ca2+) concentrations. patsnap.com The activation of PKA leads to a series of events that ultimately decrease intracellular calcium levels. patsnap.com This reduction in intracellular calcium inhibits the contractile activity of the airway smooth muscle cells, causing them to relax. patsnap.com Research on mouse airway smooth muscle cells has shown that (R,R)-formoterol and racemic formoterol can stop or decrease methacholine-induced Ca2+ oscillations. nih.govnih.gov Specifically, at higher concentrations, (R,R)-formoterol inhibited Ca2+ oscillations, while at lower concentrations it primarily decreased the Ca2+ sensitivity of the contractile apparatus. nih.govnih.gov This dual action on both Ca2+ signaling and Ca2+ sensitivity contributes to the profound relaxation of the airways. nih.gov

Compound Names Mentioned in the Article
Compound Name
(R)-albuterol
(S,S)-formoterol
Adenosine triphosphate
Arformoterol
This compound
Calcium
Carbachol
Cyclic adenosine monophosphate (cAMP)
Formoterol
Histamine (B1213489)
Isoproterenol
Methacholine
Salbutamol
Salmeterol

Stereoisomeric Pharmacological Investigations

Arformoterol is the (R,R)-enantiomer of formoterol, a long-acting beta-2 adrenoceptor agonist. Formoterol exists as a racemic mixture of two stereoisomers, (R,R)-formoterol and (S,S)-formoterol. The pharmacological activity of these enantiomers differs significantly, with the (R,R)-enantiomer being the therapeutically active component.

Differentiating the Pharmacological Activities of (R,R)- and (S,S)-Formoterol Enantiomers

The primary pharmacological activity of arformoterol, bronchodilation, is attributed to its high affinity and selectivity for the beta-2 adrenoceptor. The (R,R)-enantiomer is substantially more potent than the (S,S)-enantiomer in this regard. drugbank.com

Research has demonstrated that (R,R)-formoterol has a significantly greater affinity for the human beta-2 adrenoceptor compared to (S,S)-formoterol. nih.gov This difference in binding affinity translates to a marked disparity in functional activity, with the (S,S)-enantiomer being approximately 1,000-fold less potent as a beta-2 agonist. drugbank.com In fact, some studies consider the (S,S)-enantiomer to be pharmacologically inactive at therapeutic doses. tandfonline.com

The bronchodilator effect of beta-2 agonists is mediated through the stimulation of intracellular adenylyl cyclase, which increases the levels of cyclic AMP (cAMP). This increase in cAMP leads to the relaxation of bronchial smooth muscle. Studies have shown that (R,R)-formoterol is a full agonist at the beta-2 adrenoceptor, effectively stimulating this pathway. drugbank.com

Property(R,R)-Formoterol (Arformoterol)(S,S)-FormoterolReference
Beta-2 Adrenoceptor Affinity (nM) 2.93100 nih.gov
Relative Potency ~1000-fold greater than (S,S)-enantiomer- drugbank.com
Agonist Activity Full agonistVery weak partial agonist/inactive drugbank.com

This table summarizes the key pharmacological differences between the (R,R) and (S,S) enantiomers of formoterol.

Research into the Potential Anti-inflammatory Properties of the (R,R)-Enantiomer

Studies have indicated that (R,R)-formoterol can modulate the production of various inflammatory mediators. For instance, it has been shown to reduce the levels of granulocyte-macrophage colony-stimulating factor (GM-CSF) in human airway smooth muscle cells. tandfonline.com Furthermore, in some experimental models, formoterol has been observed to decrease the expression of pro-inflammatory cytokines such as TNF-α. physiology.org In a study on patients with moderate asthma, treatment with a combination of formoterol and budesonide (B1683875) led to a significant decrease in inflammatory markers like MMP-9, TIMP-1, and TGF-β1 in induced sputum. nih.gov Another study in patients with COPD exacerbations showed that a combination of budesonide and formoterol significantly reduced sputum eosinophils. tandfonline.com

Inflammatory MediatorEffect of (R,R)-Formoterol/FormoterolCell/Tissue Type or Study PopulationReference
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) DecreaseHuman Airway Smooth Muscle Cells tandfonline.com
Tumor Necrosis Factor-alpha (TNF-α) DecreaseRat Gastrocnemius Muscle (LPS-induced) physiology.org
Matrix Metalloproteinase-9 (MMP-9) Decrease (in combination with budesonide)Induced Sputum (Moderate Asthma Patients) nih.gov
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) Decrease (in combination with budesonide)Induced Sputum (Moderate Asthma Patients) nih.gov
Transforming Growth Factor-beta 1 (TGF-β1) Decrease (in combination with budesonide)Induced Sputum (Moderate Asthma Patients) nih.gov
Sputum Eosinophils Decrease (in combination with budesonide)Sputum (COPD Exacerbation Patients) tandfonline.com

This table presents research findings on the anti-inflammatory effects of the (R,R)-enantiomer of formoterol.

Examination of Pro-inflammatory or Antagonistic Effects of the (S,S)-Enantiomer

In contrast to the therapeutic actions of the (R,R)-enantiomer, the (S,S)-enantiomer of formoterol has been investigated for potential pro-inflammatory or antagonistic effects. Some studies suggest that the (S,S)-isomer may not be merely inactive but could potentially counteract some of the beneficial effects of the (R,R)-enantiomer or even promote inflammation.

For example, while (R,R)-formoterol was found to decrease levels of GM-CSF in human airway smooth muscle cells, the (S,S)-enantiomer was shown to increase them. tandfonline.com In a murine asthma model, the (S,S)-enantiomer was reported to increase levels of IL-4 in mast cells. tandfonline.com Furthermore, some research indicates that formoterol, likely due to the presence of the (S,S)-enantiomer in the racemic mixture, can enhance the production of certain pro-inflammatory chemokines. For instance, formoterol has been shown to enhance lipopolysaccharide (LPS)-induced macrophage-derived chemokine (MDC) production in a human monocytic cell line. ersnet.org In human bronchial epithelial cells, formoterol has been found to induce the secretion of IL-6 and IL-8 in a concentration-dependent manner. nih.gov

Effect(S,S)-Formoterol/FormoterolCell/Tissue Type or Study PopulationReference
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Production IncreaseHuman Airway Smooth Muscle Cells tandfonline.com
Interleukin-4 (IL-4) Levels IncreaseMast Cells (Murine Asthma Model) tandfonline.com
Macrophage-Derived Chemokine (MDC) Production Enhancement (LPS-induced)Human Monocytic Cell Line (THP-1) ersnet.org
Interleukin-6 (IL-6) Secretion InductionHuman Bronchial Epithelial Cells (16HBE14o-) nih.gov
Interleukin-8 (IL-8) Secretion InductionHuman Bronchial Epithelial Cells (16HBE14o-) nih.gov

This table outlines research findings regarding the potential pro-inflammatory or antagonistic effects of the (S,S)-enantiomer of formoterol.

Inhibition of Inflammatory Mediator Release Research

Arformoterol's mechanism of action extends to the inhibition of the release of inflammatory mediators from key immune cells involved in airway inflammation.

Studies on Mast Cell Degranulation and Histamine Release

In vitro studies have demonstrated that arformoterol is an inhibitor of the release of mediators from mast cells, such as histamine. drugbank.comfda.govfda.gov Mast cells play a crucial role in allergic and inflammatory responses by releasing a variety of pre-formed and newly synthesized mediators upon activation. The inhibition of mast cell degranulation by arformoterol is a key aspect of its anti-inflammatory profile. This effect is attributed to the stimulation of beta-2 adrenoceptors on mast cells, which leads to an increase in intracellular cAMP, thereby stabilizing the cell and preventing the release of its granular contents. drugbank.com

Investigation of Leukotriene Pathway Modulation

In addition to histamine, in vitro tests have shown that arformoterol also inhibits the release of leukotrienes from the human lung. drugbank.comfda.govfda.gov Leukotrienes are potent inflammatory mediators that contribute to bronchoconstriction, mucus secretion, and airway edema. By modulating the leukotriene pathway, arformoterol can further contribute to the control of airway inflammation. While specific quantitative data on the inhibition of individual leukotrienes by arformoterol from the provided search results is limited, its classification as an inhibitor of leukotriene release from human lung tissue is a significant finding. drugbank.comfda.govfda.gov

In Vitro Models for Receptor Functionality and Cellular Responses

In vitro studies have been fundamental in characterizing the interaction of arformoterol with its target receptors and understanding its cellular effects.

Cultured Human Bronchial Epithelial Cell Line Studies

Studies utilizing cultured human bronchial epithelial cells have demonstrated that arformoterol induces the accumulation of cyclic AMP (cAMP). caymanchem.commedchemexpress.combertin-bioreagent.com This increase in intracellular cAMP is a key mechanism underlying the relaxation of bronchial smooth muscle, which leads to bronchodilation. patsnap.com The stimulation of intracellular adenylate cyclase by arformoterol catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, initiating this therapeutic effect. drugbank.com

Hepatocyte and Liver Microsome Metabolism Profiling

Investigations using human hepatocytes and liver microsomes have revealed the primary metabolic pathways of arformoterol. nih.govfda.gov The compound is predominantly metabolized through direct conjugation via glucuronidation. nih.govfda.gov A secondary metabolic route is O-demethylation, catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP2C19. nih.govfda.gov

In vitro studies have identified at least five human uridine (B1682114) diphosphoglucuronosyltransferase (UGT) isozymes responsible for the glucuronidation of arformoterol. nih.gov Research on human liver microsomes has also highlighted the stereoselective nature of formoterol's metabolism, with the (S,S)-enantiomer being glucuronidated more rapidly than the active (R,R)-enantiomer, arformoterol. nih.gov This stereoselectivity in metabolism could contribute to the variability in the duration of the drug's effect observed among individuals. nih.gov

Table 1: In Vitro Metabolism of Arformoterol

Parameter Finding Source
Primary Metabolic Pathway Direct conjugation (glucuronidation) nih.govfda.gov
Secondary Metabolic Pathway O-demethylation nih.govfda.gov
CYP Enzymes Involved CYP2D6 (primary), CYP2C19 (secondary) nih.govfda.gov
UGT Isozymes At least five human UGT isozymes identified nih.gov
Stereoselectivity (S,S)-formoterol is glucuronidated faster than (R,R)-formoterol (arformoterol) nih.gov

In Vivo Animal Models for Efficacy and Safety Assessment

Animal models have been crucial for evaluating the efficacy and safety of this compound in a physiological context.

Murine Models for Respiratory System Mechanics Research

In murine models, arformoterol has been shown to be effective in mitigating chlorine (Cl2)-induced increases in respiratory system resistance and elastance. medchemexpress.comnih.gov Following exposure to chlorine gas, which causes lung injury and airway hyperreactivity, intranasal administration of arformoterol significantly reduced these pathological changes. nih.govnih.gov This protective effect is attributed to the restoration of lung cAMP levels, which are depleted by chlorine exposure. nih.gov

Guinea Pig Models for Histamine- and Ovalbumin-induced Bronchoconstriction

Guinea pig models are frequently used to study bronchoconstriction. Arformoterol has demonstrated potent, dose-dependent reversal of bronchoconstriction induced by both histamine and ovalbumin in these models. caymanchem.combertin-bioreagent.combiomol.com Ex vivo studies on isolated guinea pig tracheal strips pre-contracted with histamine or ovalbumin also showed dose-dependent relaxation upon administration of arformoterol. caymanchem.combertin-bioreagent.combiomol.com These findings confirm the bronchodilatory efficacy of arformoterol in response to both allergic and non-allergic stimuli.

Table 2: Efficacy of Arformoterol in Guinea Pig Bronchoconstriction Models

Model Inducing Agent Effect of Arformoterol In Vivo ED50 Source
In Vivo Histamine Reversal of bronchoconstriction 1 nmol/kg caymanchem.combertin-bioreagent.com
In Vivo Ovalbumin Reversal of bronchoconstriction 40 nmol/kg caymanchem.combertin-bioreagent.com
Ex Vivo (Tracheal Strips) Histamine Dose-dependent relaxation pD2 = 9.5 caymanchem.combertin-bioreagent.com
Ex Vivo (Tracheal Strips) Ovalbumin Dose-dependent relaxation pD2 = 9.5 caymanchem.combertin-bioreagent.com

Cardiopulmonary Systemic Effects in Canine Models

Inhalation toxicology studies in dogs have been conducted to assess the systemic effects of arformoterol, particularly on the cardiopulmonary system. fda.gov At higher doses, findings included sinus tachycardia and ventricular ectopic arrhythmias, which are considered exaggerated pharmacological effects of a beta-2 adrenergic agonist. fda.gov These effects were deemed clinically monitorable. fda.gov

Reproductive and Developmental Toxicity Research in Rodent and Rabbit Models

Preclinical studies have been conducted in both rats and rabbits to evaluate the potential for reproductive and developmental toxicity of this compound. These studies, primarily using oral administration to achieve high systemic exposures, have revealed adverse effects at dose levels significantly exceeding the maximum recommended human daily inhalation dose (MRHDID). nih.gov

Rat Studies: In an embryofetal development study, pregnant rats were administered oral doses of arformoterol. nih.gov The findings indicated that arformoterol is teratogenic, causing omphalocele (umbilical hernia) in fetuses at exposures approximately 370 times the adult exposure at the MRHDID. nih.govpgkb.org

A pre- and post-natal development study involved administering oral arformoterol to female rats from gestation day 6 through lactation day 20. nih.gov At doses 325 times the MRHDID and higher (on a mcg/m² basis), a slight prolongation of gestation was observed, attributed to the pharmacological action of the β-agonist. nih.gov This exposure level also led to increased pup loss at birth and during lactation, as well as decreased pup weights. pgkb.org Developmental delays were noted at exposures approximately 2,400 times the MRHDID. pgkb.org However, arformoterol showed no impact on fertility and reproductive performance in rats at oral doses up to approximately 3,200 times the MRHDID on a mcg/m² basis. pgkb.orglupin.com

Rabbit Studies: In embryofetal development studies with pregnant rabbits, arformoterol was found to be teratogenic at high exposures. fda.gov A malformation described as a malpositioned right kidney was observed at oral doses leading to exposures approximately 8,400 times the adult exposure at the MRHDID. pgkb.org Embryolethality was also seen at very high doses. pgkb.org No evidence of fetal harm was observed at an oral dose resulting in an exposure approximately 12,000-fold higher than the human exposure based on body surface area comparison. fda.gov

Summary of Reproductive and Developmental Toxicity Findings for Arformoterol
SpeciesStudy TypeRouteKey FindingsExposure Multiple vs. MRHDID (AUC basis unless noted)
RatEmbryofetal DevelopmentOralTeratogenic (Omphalocele)≥ 370x nih.govpgkb.org
RatPre- and Post-Natal DevelopmentOralProlonged gestation, increased pup loss, decreased pup weight≥ 325x (mcg/m² basis) nih.govpgkb.org
RatFertilityOralNo effects on fertility or reproductive performanceUp to ~3,200x (mcg/m² basis) lupin.com
RabbitEmbryofetal DevelopmentOralTeratogenic (Malpositioned kidney)≥ 8,400x pgkb.org
RabbitEmbryofetal DevelopmentOralEmbryolethality~43,000x (mcg/m² basis) pgkb.org

Carcinogenicity Studies in Rodents

Long-term studies have been conducted in both mice and rats to assess the carcinogenic potential of arformoterol. lupin.com

Mouse Studies: A 24-month oral carcinogenicity study in CD-1 mice revealed a dose-related increase in the incidence of uterine and cervical endometrial stromal polyps and stromal cell sarcoma in female mice. lupin.comnih.gov These effects were observed at oral doses of 1,000 mcg/kg/day and higher, which correspond to an AUC exposure approximately 70 times the adult exposure at the MRHDID. lupin.comnih.gov Tumors of the female genital tract are a known effect of β2-adrenergic agonists in rodents. fda.gov

Rat Studies: In a 24-month inhalation carcinogenicity study in Sprague-Dawley rats, arformoterol led to a statistically significant increase in the incidence of thyroid gland C-cell adenoma and carcinoma in female rats. lupin.com This was observed at an inhalation dose of 200 mcg/kg, resulting in an AUC exposure about 130 times the adult exposure at the MRHDID. lupin.com No tumor findings were reported at a lower inhalation dose of 40 mcg/kg. lupin.com Additionally, ovarian cysts were noted at an inhalation dose of 0.1 mg/kg. lupin.com

Summary of Carcinogenicity Findings for Arformoterol
SpeciesStudy DurationRoute of AdministrationTumor FindingsDose and Exposure Level
Mouse (CD-1)24 MonthsOralUterine/cervical endometrial stromal polyps and stromal cell sarcoma (females)≥ 1,000 mcg/kg/day (~70x MRHDID exposure) lupin.comnih.gov
Rat (Sprague-Dawley)24 MonthsInhalationThyroid gland C-cell adenoma and carcinoma (females)200 mcg/kg (~130x MRHDID exposure) lupin.com
Rat (Sprague-Dawley)24 MonthsInhalationOvarian cysts (females)0.1 mg/kg lupin.com

Molecular Mechanisms of Action in Animal Physiology

cAMP Levels in Pulmonary Tissues

The pharmacological effects of arformoterol, like other β2-adrenoceptor agonists, are primarily mediated by the stimulation of intracellular adenyl cyclase. fda.govnih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP). fda.govnih.gov The resulting increase in intracellular cyclic AMP levels leads to the relaxation of bronchial smooth muscle. fda.govpatsnap.com In a mouse model of chlorine-induced lung injury, exposure to chlorine gas significantly decreased lung cAMP concentrations. nih.gov Subsequent intranasal administration of arformoterol replenished these decreased cAMP levels, which correlated with the mitigation of airway hyperreactivity. nih.gov

Inhibition of Plasma Albumin Extravasation

Preclinical animal models have demonstrated that arformoterol possesses anti-inflammatory properties, including the ability to inhibit plasma protein extravasation. drugs.com In studies involving anesthetized guinea pigs, arformoterol was shown to inhibit histamine-induced plasma albumin extravasation. fda.govdrugbank.come-lactancia.org This effect is part of its broader mechanism of inhibiting the release of mediators of immediate hypersensitivity. fda.govnih.gov

Allergen-induced Eosinophil Influx Studies

Arformoterol has also been shown to inhibit the influx of inflammatory cells in animal models. drugs.com Specifically, in dogs with airway hyper-responsiveness, arformoterol administration inhibited allergen-induced eosinophil influx. fda.govdrugbank.come-lactancia.orgmedlibrary.org This finding, along with the inhibition of mast cell mediators, highlights its potential anti-inflammatory activities, although the direct relevance of these animal findings to humans is not fully established. fda.gove-lactancia.org

Toxicology Research

Toxicology studies in animals have identified the cardiovascular system as a primary target for the pharmacological effects of arformoterol, which is consistent with its action as a β-adrenergic agonist. fda.govfda.gov

In dogs, arformoterol induced dose-dependent increases in heart rate and decreases in blood pressure. fda.govnih.gov At systemic exposures higher than those anticipated in clinical use, more pronounced pharmacological effects on cardiac function were observed, including sinus tachycardia, atrial premature beats, and ventricular escape beats. fda.govnih.gov Chronic inhalation studies of up to 9 months in dogs identified findings of sinus tachycardia at doses of 5 µg/kg/day and higher. fda.gov

In contrast, chronic inhalation studies in rats for up to 6 months did not identify any treatment-related target organs of toxicity, indicating an adequate safety margin for the clinical dose. fda.gov

Studies in laboratory animals, including minipigs, rodents, and dogs, have also shown that the concurrent administration of beta-agonists and methylxanthines can lead to arrhythmias and sudden death, with histological evidence of myocardial necrosis. fda.govfda.gov

Systemic Beta-Adrenergic Effects in Preclinical Models

Preclinical investigations in various animal models have demonstrated that this compound produces systemic effects consistent with its function as a selective, long-acting beta-2 adrenergic agonist. fda.gov The primary pharmacological effects are attributable to the stimulation of intracellular adenyl cyclase, which increases cyclic AMP levels, leading to the relaxation of bronchial smooth muscle. ncats.iodrugbank.com In animal studies, arformoterol induced dose-dependent increases in heart rate and decreases in blood pressure, which are recognized as systemic beta-adrenergic effects. fda.gov

Arformoterol is the (R,R)-enantiomer of formoterol and preclinical studies have shown it to be a more potent beta-2 agonist than racemic formoterol. nih.gov It exhibits a high affinity and greater selectivity for the beta-2 adrenoceptor compared to the beta-1 adrenoceptor. fda.govportico.org In vitro binding studies have quantified this selectivity. For instance, the binding affinity (Kd) of arformoterol for the β2-adrenoceptor is significantly higher than for the β1-adrenoceptor. portico.org This selectivity is more pronounced when compared to its (S,S)-enantiomer, which has a markedly lower affinity for both receptor subtypes. portico.org

Compoundβ2-Adrenoceptor Kd (nM)β1-Adrenoceptor Kd (nM)
Arformoterol ((R,R)-formoterol) 2.9113
Racemic Formoterol 5.2192
(S,S)-formoterol 31006800
Data sourced from preclinical in vitro binding affinity studies. portico.org

Studies in dogs revealed that systemic exposure to arformoterol could lead to exaggerated pharmacologic effects on cardiac function, such as sinus tachycardia. fda.govfda.gov

Organ-Specific Toxicity Investigations

Preclinical toxicology studies have been conducted to assess the organ-specific effects of this compound following repeated administration. These investigations involved multiple species, including rats and dogs, over chronic durations. fda.gov

In inhalation toxicology studies lasting up to 6 months in rats, there were no treatment-related target organs of toxicity identified. fda.gov However, studies in dogs of up to 9 months in duration revealed specific cardiovascular findings at higher exposures than anticipated clinically. fda.govfda.gov These effects were primarily attributed to the exaggerated pharmacological actions of a beta-agonist. fda.gov

OrganSpeciesFindings
Heart DogSinus tachycardia, atrial premature beats, ventricular escape beats, and other ventricular ectopic arrhythmias were observed. fda.govfda.gov Studies in minipigs, rodents, and dogs also demonstrated the occurrence of arrhythmias. fda.gov
Heart RatNo treatment-related toxicity was identified. fda.gov
Spleen RatNo treatment-related toxicity was identified. fda.gov
Kidneys RatNo treatment-related toxicity was identified. fda.gov
Thymus RatNo treatment-related toxicity was identified. fda.gov
Liver RatNo treatment-related toxicity was identified. fda.gov
Salivary Gland N/ANo specific findings reported in the provided search results.
Skin N/ANo specific findings reported in the provided search results.
Summary of findings from preclinical repeat-dose toxicity studies.

Assessment of Potential for Increased Airway Reactivity in Specific Models

Preclinical studies have explored the potential for arformoterol to affect airway reactivity. The findings suggest that arformoterol does not increase, and may even inhibit, components associated with airway hyper-responsiveness in certain animal models. ncats.iodrugbank.com This contrasts with the (S,S)-enantiomer of formoterol, which has been shown in animal models to be proinflammatory and to exacerbate bronchial hypersensitivity to allergens. portico.org

In specific preclinical models, arformoterol demonstrated anti-inflammatory properties. portico.org It was found to inhibit allergen-induced eosinophil influx in dogs with airway hyper-responsiveness. ncats.iodrugbank.com Furthermore, arformoterol inhibited histamine-induced plasma albumin extravasation in anesthetized guinea pigs. ncats.iodrugbank.comdrugs.com These findings in animal models indicate that arformoterol does not promote the underlying processes that lead to increased airway reactivity. drugs.com

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Research Methodologies

The study of arformoterol's absorption and distribution involves several key pharmacokinetic parameters.

Systemic Exposure (AUC and Cmax) Determination in Biological Samples

Following administration, the systemic exposure to arformoterol (B195475) is quantified by two primary metrics: the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). In individuals with Chronic Obstructive Pulmonary Disease (COPD) who received 15 mcg of arformoterol every 12 hours for a period of 14 days, the average peak plasma concentration at a steady state (Cmax) was determined to be 4.3 pg/mL. fda.govdrugbank.comdrugs.com The systemic exposure, represented by AUC over a 12-hour dosing interval (AUC0-12h), was 34.5 pg*hr/mL. fda.govdrugbank.comdrugs.com

Research comparing a 15 mcg dose of nebulized arformoterol with a 12 mcg dose of racemic formoterol (B127741) delivered via a dry powder inhaler found similar systemic exposure to the active (R,R)-formoterol enantiomer at steady state. nih.gov For arformoterol, the Cmax was 6.5 pg/mL and the AUC was 56.5 pgh/mL. nih.gov

Studies have also been conducted in specific populations. In subjects with hepatic impairment, the systemic exposure (both Cmax and AUC) to arformoterol was observed to increase by 1.3 to 2.4 times compared to healthy control subjects. fda.govdrugs.com

Table 1: Systemic Exposure of Arformoterol in COPD Patients (14-Day Study)

Parameter Value Unit
Cmax 4.3 pg/mL
AUC0-12h 34.5 pg*hr/mL

Time to Peak Plasma Concentration (tmax) Analysis

The time required to reach the maximum plasma concentration (tmax) provides insight into the rate of drug absorption. For arformoterol tartrate, the median tmax at steady-state is observed approximately 30 minutes after administration. drugs.comnih.gov

Lung and Trachea Tissue Distribution Studies in Animal Models

To understand the distribution of arformoterol at its site of action, studies have been conducted in animal models. In one such study using rats, the pharmacokinetic parameters of this compound in the lungs were evaluated after administration of an aerosolized inhalation solution. magtechjournal.com The results indicated that the drug is rapidly distributed in the lung tissue. magtechjournal.com The peak concentration (cmax) in the lungs was found to be 16.48 ng·g-1, and the area under the curve (AUC0-t) was 48.41 ng·h·g-1. magtechjournal.com This rapid distribution and sustained presence in the lung tissue are indicative of its potential for local therapeutic action. magtechjournal.com

Table 2: Pharmacokinetic Parameters of Arformoterol in Rat Lungs

Parameter Value Unit
cmax 16.48 ng·g-1
AUC0-t 48.41 ng·h·g-1

Plasma Protein Binding Research

The extent to which a drug binds to proteins in the blood can influence its distribution and availability to target tissues. In vitro studies have shown that the binding of arformoterol to human plasma proteins is between 52% and 65%. fda.govdrugbank.com This binding was measured at concentrations of 0.25, 0.5, and 1.0 ng/mL of radiolabeled arformoterol. fda.gov

Metabolism and Excretion Pathway Elucidation

Understanding the metabolic fate of arformoterol is crucial for a complete pharmacokinetic profile.

Primary Elimination Route: Glucuronidation via UGT Enzymes

The primary route of metabolism for arformoterol is direct conjugation with glucuronic acid, a process known as glucuronidation. medscape.comnih.gov This reaction is catalyzed by a family of enzymes called uridine (B1682114) diphosphoglucuronosyltransferases (UGTs). medscape.comxenotech.com Specifically, the UGT1A1, UGT2B7, UGT1A9, and UGT1A10 isoforms have been identified as being involved in the glucuronidation of formoterol enantiomers. medscape.comnih.gov Studies have shown that this metabolic process can be stereoselective, meaning the different enantiomers of formoterol may be metabolized at different rates. nih.gov Glucuronidation increases the water solubility of the drug, facilitating its elimination from the body. xenotech.com

Table of Compounds

Compound Name
This compound
(R,R)-formoterol
Racemic formoterol
(S,S)-formoterol

Secondary Elimination Route: O-Demethylation via CYP2D6 and CYP2C19

While the primary metabolic pathway for arformoterol is direct conjugation via glucuronidation, a secondary elimination route involves O-demethylation. fda.govnih.gov This metabolic process is catalyzed by two key cytochrome P450 isozymes: CYP2D6 and, to a lesser extent, CYP2C19. fda.govnih.govcelerion.com In vitro studies using human liver microsomes and hepatocytes have confirmed this pathway. nih.gov The O-demethylation of arformoterol and the subsequent conjugation of the O-desmethyl metabolite are considered minor metabolic pathways. fda.govnih.gov Together, these metabolites accounted for less than 17% of the total dose recovered in urine and feces in research studies. fda.govnih.govnih.gov

Recovery in Urine and Feces Studies

To understand the elimination pathways of arformoterol, studies have been conducted using a radiolabeled version of the compound. Following the administration of a single oral dose of radiolabeled arformoterol to eight healthy male subjects, the majority of the dose was recovered in the urine and feces. fda.govnih.govnih.gov

Within the first 48 hours, 63% of the total radioactive dose was recovered in the urine, while 11% was found in the feces. fda.govnih.govnih.gov Over a 14-day period, the total recovery of the radioactive dose reached 89%, with 67% being excreted in the urine and 22% in the feces. fda.govnih.govnih.govdrugbank.com A very small fraction, approximately 1%, of the dose was recovered as unchanged arformoterol in the urine over the 14 days, indicating that the compound is almost entirely metabolized before excretion. fda.govnih.govnih.gov The renal clearance for unchanged arformoterol in these subjects was determined to be 8.9 L/hr. nih.gov

Recovery of Radiolabeled Arformoterol Following a Single Oral Dose
MatrixRecovery (within 48 hours)Total Recovery (within 14 days)
Urine63%67%
Feces11%22%
Total 74% 89%

Pharmacokinetic/Pharmacodynamic Correlation Studies

Relationship Between Systemic Exposure and Bronchodilatory Response

Studies have demonstrated a clear correlation between the systemic exposure to arformoterol and its bronchodilatory effect. In patients with Chronic Obstructive Pulmonary Disease (COPD), systemic exposure, as measured by plasma concentration, increases linearly with the administered dose. nih.gov This increase in exposure corresponds with improvements in lung function.

The primary pharmacodynamic measure of bronchodilation is the Forced Expiratory Volume in one second (FEV1). Research has shown that changes in plasma concentrations of (R,R)-formoterol (arformoterol) over time parallel the changes observed in FEV1. drugbank.com Clinical trials have consistently demonstrated that arformoterol treatment leads to significant improvements in lung function in individuals with COPD. clinicaltrials.gov

In two large 12-week clinical trials involving nearly 1,500 COPD patients, a 15 mcg dose of arformoterol resulted in a statistically significant improvement in mean FEV1 of approximately 11% from baseline compared to placebo. An open-label, randomized, crossover study directly compared the pharmacokinetics and pharmacodynamics of nebulized arformoterol with a dry powder inhaler formulation of racemic formoterol. The findings indicated that temporal changes in airway function in all treatment groups corresponded to the changes in (R,R)-formoterol plasma concentrations. drugbank.com

Pharmacokinetic and Pharmacodynamic Parameters of Arformoterol in COPD Patients (Steady State)
TreatmentCmax (pg/mL)AUC (pg·h/mL)Mean Percent Increase in Trough FEV1
Arformoterol 15 mcg6.556.519.1%
Racemic Formoterol 12 mcg6.246.316.0%
Racemic Formoterol 24 mcg10.883.618.2%
Data adapted from a study comparing nebulized arformoterol to racemic formoterol DPI. drugbank.com

Investigating Terminal Half-Life in Patient Populations

The terminal half-life of a drug is a key pharmacokinetic parameter that indicates the time required for its plasma concentration to decrease by half. For arformoterol, this has been specifically investigated in the target patient population. In studies involving patients with COPD who were administered inhaled arformoterol twice daily for 14 days, the mean terminal half-life was found to be 26 hours. fda.govnih.govnih.govdrugbank.com This long half-life is consistent with its classification as a long-acting beta2-adrenergic agonist and supports its use in maintenance therapy for bronchoconstriction.

Influence of Physiologic Factors on Pharmacokinetics

Research on Renal Impairment Effects on Systemic Exposure

The influence of renal impairment on the pharmacokinetics of arformoterol has been a subject of investigation, particularly since COPD is more prevalent in older populations who may have comorbidities affecting kidney function. Studies have been conducted to assess the pharmacokinetic profile of arformoterol in subjects with varying degrees of renal impairment. nih.govnih.gov

The available research indicates that the metabolism of arformoterol is not significantly affected by renal impairment. Because arformoterol is eliminated almost entirely through metabolism, with less than 1% of the drug excreted unchanged in the urine, impaired renal function is not expected to have a clinically meaningful impact on its clearance. nih.gov Consequently, current findings suggest that no dosage adjustments are necessary for patients with renal impairment. drugbank.com While the pharmacokinetic parameters were assessed in this population, specific data detailing the fold-changes in Cmax or AUC for mild, moderate, or severe renal impairment groups compared to healthy subjects are not detailed in publicly available literature.

Hepatic Impairment Studies and Drug Disposition

The liver is the primary site for the metabolism of arformoterol. drugs.comopenaccessjournals.com Consequently, the pharmacokinetic profile of arformoterol was evaluated in individuals with compromised liver function to understand the potential impact on the drug's systemic exposure.

Research Findings in Hepatic Impairment

A dedicated pharmacokinetic study was conducted to assess arformoterol in 24 subjects with mild, moderate, and severe hepatic impairment, comparing them against 16 demographically matched healthy control subjects. fda.govfda.gov The results of this study indicated that systemic exposure to arformoterol, as measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), was elevated in subjects with liver impairment. fda.govfda.gov

Specifically, the systemic exposure increased by a factor of 1.3 to 2.4 in individuals with hepatic impairment compared to the healthy control group. fda.govfda.gov Interestingly, the study did not find a distinct correlation between the degree of increase in drug exposure and the severity of the hepatic impairment. fda.govfda.gov Due to this observed increase in systemic exposure, it is advised that arformoterol be used with caution in patients with hepatic impairment. drugs.comfda.govdrugs.comdrugs.com

Table 1: Impact of Hepatic Impairment on Arformoterol Systemic Exposure
ParameterFold-Increase in Subjects with Hepatic Impairment vs. Healthy Controls
Systemic Exposure (Cmax and AUC)1.3 to 2.4

Drug Disposition

The disposition of arformoterol in the body involves extensive metabolism followed by excretion. In vitro studies utilizing hepatocytes and liver microsomes have determined that arformoterol is metabolized predominantly through direct conjugation, specifically glucuronidation. fda.govfda.gov A secondary metabolic pathway is O-demethylation. fda.govdrugbank.com

Studies on the excretion of arformoterol have provided a clear picture of its elimination from the body. Following the administration of a single radiolabeled dose of arformoterol, a total of 89% of the radioactivity was recovered within 14 days. fda.govfda.gov The primary route of excretion was via the urine, accounting for 67% of the recovered dose, while 22% was recovered in the feces. fda.govfda.govdrugbank.com A very small fraction, approximately 1%, of the dose was recovered as unchanged arformoterol in the urine over the 14-day collection period. fda.govfda.govdrugbank.com In patients with Chronic Obstructive Pulmonary Disease (COPD), the mean terminal half-life of arformoterol has been determined to be 26 hours. fda.govfda.govdrugbank.com

Clinical Research Methodologies and Efficacy Outcomes

Clinical Trial Design Principles

The foundation of arformoterol (B195475) tartrate's clinical evidence lies in the adherence to stringent and well-established clinical trial design principles. These principles are essential for minimizing bias, ensuring the reliability of results, and providing a comprehensive understanding of the drug's clinical profile.

Clinical trials for arformoterol tartrate have predominantly employed multicenter, randomized, double-blind, placebo-controlled, and active-controlled designs to generate high-quality evidence.

Multicenter: To ensure the generalizability of the findings to a diverse patient population, studies were conducted across multiple clinical sites. For instance, one pivotal 12-week trial involved 60 centers across the United States, while a longer-term, one-year safety and efficacy study was conducted at 71 clinical sites nih.govnih.gov. This approach helps to account for variations in patient demographics, clinical practices, and environmental factors.

Randomized: Patients were randomly assigned to different treatment groups, including this compound, placebo, or an active comparator. This process of randomization is crucial for minimizing selection bias and ensuring that the treatment groups are comparable at the start of the study.

Double-Blind: In these studies, neither the patients nor the investigators knew which treatment was being administered. This blinding is critical to prevent bias in the reporting of symptoms, assessment of outcomes, and management of patients. In some studies, a "double-dummy" technique was used, where patients received both a nebulizer (for arformoterol or placebo) and an inhaler (for an active comparator or placebo) to maintain the blind nih.govtandfonline.com.

Placebo-Controlled: The inclusion of a placebo group, receiving an inactive substance, allows for the true effect of this compound to be distinguished from any psychological effects of receiving treatment (the placebo effect) or the natural course of the disease.

Active-Controlled: Some trials also included an active comparator, such as salmeterol (B1361061) or racemic formoterol (B127741) nih.govtandfonline.com. This allows for a direct comparison of the efficacy and safety of this compound with another established treatment, providing valuable information for clinical decision-making.

Phase II studies were instrumental in identifying the optimal dose of this compound. These dose-ranging studies evaluated the efficacy and safety of various doses to select the one that provides the best balance of benefit and risk for further investigation in larger Phase III trials.

A double-blind, randomized, multicenter, parallel-group, dose-ranging study assessed the safety, tolerability, and efficacy of arformoterol administered once or twice daily in patients with COPD clinicaltrials.gov. Another study evaluated twice-daily doses of 5 mcg, 15 mcg, and 25 mcg, as well as once-daily doses of 15 mcg, 25 mcg, and 50 mcg nih.gov. These studies helped to characterize the dose-response relationship for key efficacy endpoints, such as improvements in lung function. The data from these trials supported the selection of the 15 mcg twice-daily dose for pivotal Phase III studies.

Following the dose-selection phase, large-scale pivotal Phase III trials were conducted to confirm the efficacy of this compound in a broader patient population. These trials were designed to provide definitive evidence of the drug's effectiveness for regulatory approval.

Two identical, 12-week, multicenter, randomized, double-blind, placebo- and active-controlled trials were key components of the Phase III program drugbank.com. These studies enrolled a large number of patients with COPD and demonstrated the superiority of this compound over placebo in improving lung function. The primary efficacy endpoint in these trials was the change from baseline in forced expiratory volume in 1 second (FEV1).

After regulatory approval, post-marketing (Phase IV) studies and long-term observational studies were conducted to gather additional information on the long-term efficacy and safety of this compound in a real-world setting. These studies are often a commitment to regulatory agencies like the FDA.

One such study was a one-year, multicenter, double-blind, randomized, placebo-controlled trial designed to evaluate the long-term safety of this compound, with a particular focus on respiratory-related events nih.govnih.gov. This study provided valuable data on the sustained efficacy and safety profile of this compound over an extended period. Another 6-month, double-blind, active-controlled study compared the long-term safety and efficacy of two different doses of arformoterol with racemic formoterol tandfonline.com. These long-term studies provide reassurance about the continued benefit of this compound in the chronic management of COPD.

Lung Function Efficacy Endpoints

A primary objective in the clinical evaluation of this compound has been the assessment of its impact on lung function. The most widely used and accepted endpoint for this purpose is the Forced Expiratory Volume in 1 second (FEV1).

Clinical trials have consistently demonstrated that this compound produces significant improvements in FEV1, and that these improvements are maintained over the long term.

In pivotal 12-week Phase III trials, this compound showed statistically significant improvements in trough FEV1 (the FEV1 measurement at the end of a dosing interval) compared to placebo. One such study reported a mean improvement in trough FEV1 of +16.9% for the 15 mcg BID dose, compared to +6.0% for placebo nih.gov.

Long-term studies have confirmed the maintenance of this effect. A one-year study found that improvements in trough FEV1 were greater with arformoterol compared to placebo, with a least-squares mean change from baseline versus placebo of 0.051 L nih.govnih.gov. A 6-month study also showed that improvements in pulmonary function were maintained over the treatment period with no evidence of tolerance development tandfonline.com.

The following tables summarize key FEV1 efficacy data from selected clinical trials:

Table 1: Mean Improvement in Trough FEV1 Over 12 Weeks
Treatment GroupMean Improvement (%)
Arformoterol 15 mcg BID16.9
Arformoterol 25 mcg BID18.9
Salmeterol 42 mcg BID17.4
Placebo6.0
Table 2: Long-Term FEV1 Improvement (1-Year Study)
ParameterArformoterol vs. Placebo
LS Mean Change from Baseline in Trough FEV1 (L)0.051

Forced Vital Capacity (FVC) Improvement Studies

Clinical investigations into the efficacy of this compound have consistently evaluated its impact on pulmonary function, with Forced Vital Capacity (FVC) being a key endpoint. FVC measures the total amount of air a person can exhale after a full inhalation and is a critical indicator of lung capacity in patients with Chronic Obstructive Pulmonary Disease (COPD).

In a significant one-year, multicenter, double-blind, randomized, placebo-controlled study, the effect of arformoterol on FVC was a notable outcome. The trial involved 841 patients with moderate to severe COPD. Results from this study demonstrated a statistically significant improvement in trough FVC for patients receiving arformoterol compared to those on placebo. The least-squares mean change from baseline for the arformoterol group was 0.075 L greater than that of the placebo group (P = .018), indicating a sustained improvement in lung volume over the 12-month period. nih.govnih.gov

Another clinical trial was designed to assess the efficacy of arformoterol in combination with tiotropium (B1237716) over a two-week period. clinicaltrials.gov This study also included FVC as a metric, measuring the change from the study's baseline at various post-dose timepoints. clinicaltrials.gov These methodologies underscore the importance of FVC as a standard measure for evaluating the therapeutic benefits of bronchodilators like this compound in improving the lung mechanics of COPD patients.

Table 1: FVC Improvement in a 1-Year Arformoterol Study

Metric Arformoterol Group Placebo Group P-value
LS Mean Change from Baseline vs Placebo (Liters) 0.075 L - 0.018

Data from a 12-month, randomized, placebo-controlled trial in patients with moderate to severe COPD. nih.gov

Time to Onset of Bronchodilation Assessment

The speed at which a bronchodilator provides relief is a crucial aspect of its clinical utility. Studies on this compound have specifically assessed its time to onset of action.

Following administration of a 15 mcg dose, the median time to the onset of clinically significant bronchodilation, defined as a 15% increase in Forced Expiratory Volume in one second (FEV₁), was observed to be 6.7 minutes. drugs.comfda.gov When using an alternative definition of a 12% and 200 mL increase in FEV₁, the onset time was 20 minutes. fda.gov The peak bronchodilator effect, representing the point of maximum airway opening, was generally observed within 1 to 3 hours after dosing. drugs.comfda.gov This rapid onset is a key characteristic of the compound, providing relatively swift improvement in airflow for patients with COPD.

Patient-Reported Outcomes and Quality of Life Research

Beyond physiological measurements, clinical research on this compound has placed significant emphasis on patient-reported outcomes (PROs) and health-related quality of life (HRQoL). These assessments provide insight into the patient's own perception of their health status and the impact of the treatment on their daily lives.

St. George's Hospital Respiratory Questionnaire (SGRQ) Assessments

The St. George's Hospital Respiratory Questionnaire (SGRQ) is a widely used and validated instrument for measuring health status in patients with diseases of airways obstruction. Several long-term studies have utilized the SGRQ to quantify the impact of arformoterol on the quality of life of COPD patients.

A 12-month, randomized, placebo-controlled trial provided detailed insights into SGRQ improvements. In this study, patients treated with arformoterol showed a mean improvement in the SGRQ Total score of 4.24 points, compared to a 2.02-point improvement in the placebo group, a statistically significant difference (P=0.006). nih.gov Further analysis of the SGRQ domains revealed that the most significant improvements were in the "Symptoms" score (a 6.34-point improvement for arformoterol vs. 4.25 for placebo; P=0.031) and the "Impacts" score (a 3.91-point improvement for arformoterol vs. 0.97 for placebo; P=0.001). nih.gov The "Activity" score did not show a statistically significant difference between the groups. nih.gov

Moreover, the study assessed the percentage of patients achieving a minimal clinically important difference (MCID), defined as an improvement of 4 points or more on the SGRQ Total score. nih.gov By the end of the study, 42.7% of patients in the arformoterol group reached this threshold, compared to 37.3% in the placebo group. nih.gov Another 6-month study also reported improvements from baseline in SGRQ scores for groups receiving arformoterol. tandfonline.com These findings collectively indicate that arformoterol provides meaningful improvements in the health-related quality of life for individuals with COPD. nih.govnih.gov

Table 2: SGRQ Score Improvements in a 12-Month Arformoterol Study

SGRQ Component Mean Improvement (Arformoterol) Mean Improvement (Placebo) P-value
Total Score 4.24 points 2.02 points 0.006
Symptoms Score 6.34 points 4.25 points 0.031
Impacts Score 3.91 points 0.97 points 0.001
Activity Score 3.57 points 1.75 points 0.057

Data reflects the mean point improvement from baseline after 12 months of treatment. nih.gov

Clinical COPD Questionnaire (CCQ) Evaluations

The Clinical COPD Questionnaire (CCQ) is another key tool for assessing health status from the patient's perspective. It is a shorter, simpler questionnaire that evaluates symptoms, functional state, and mental state.

A 52-week, randomized, double-blind trial evaluated the effects of arformoterol using the CCQ. The results showed that patients receiving arformoterol had a significantly greater mean improvement from baseline in the CCQ total score compared to those on placebo (-0.18 vs. 0.02; P = 0.001). rtihs.org This improvement extended across the individual domains of the questionnaire, including symptoms (-0.21 vs. 0.01; P = 0.002), functional state (-0.15 vs. 0.02; P = 0.018), and mental state (-0.18 vs. 0.02; P = 0.023). rtihs.org

Dyspnea Scale Research

Dyspnea, or shortness of breath, is a hallmark and often distressing symptom of COPD. Research on arformoterol has included assessments of its effect on this key patient-reported outcome. The Modified Medical Research Council (MMRC) Dyspnea Scale is frequently used in clinical trials to grade the severity of breathlessness.

In a 6-month study involving patients with at least a baseline MMRC score of ≥ 2 (indicating breathlessness when hurrying on level ground or walking up a slight hill), approximately 50% of subjects treated with arformoterol experienced a clinically significant improvement in dyspnea, as measured by the Baseline Dyspnea Index/Transitional Dyspnea Index (BDI/TDI). tandfonline.com Furthermore, a comparative analysis of two large trials concluded that patients treated with arformoterol experienced improvements in dyspnea that were similar to those seen with salmeterol, and superior to placebo. nih.gov

Reduction in Rescue Medication Use Studies

A critical indicator of the efficacy of a long-term maintenance therapy for COPD is a reduction in the patient's need for short-acting "rescue" medication to manage acute symptoms. Multiple clinical trials have demonstrated that treatment with this compound leads to a significant decrease in the use of such medications. nih.govresearchgate.net

An analysis of two pivotal 12-week trials directly compared arformoterol to both placebo and another long-acting beta-agonist, salmeterol. The results showed that patients in both the arformoterol and salmeterol groups experienced a significant decrease in their use of rescue medication when compared to the placebo group. nih.gov Similarly, a clinical trial evaluating arformoterol in combination with tiotropium included the use of levalbuterol (B1212921) as a rescue medication as one of its measured outcomes. clinicaltrials.gov This consistent finding across various studies highlights arformoterol's effectiveness in providing stable, long-term bronchodilation, thereby lessening the frequency of breakthrough symptoms that necessitate immediate relief.

Clinical Research on Safety and Tolerability

Adverse Event Profile and Incidence Rate Research

The adverse event profile of arformoterol (B195475) tartrate is consistent with other beta2-adrenergic receptor agonists. drugs.comrxlist.com Common adverse effects identified through clinical trials include pain, diarrhea, sinusitis, leg cramps, dyspnea, rash, flu syndrome, and peripheral edema. pharmacytimes.com

In two 12-week, placebo-controlled clinical trials involving 1,456 patients with Chronic Obstructive Pulmonary Disease (COPD), the incidence of adverse events was systematically evaluated. The following table details the adverse reactions that occurred with a frequency of 2% or greater in the group receiving arformoterol tartrate 15 mcg twice daily and at a higher rate than in the placebo group.

A separate one-year safety study involving 841 patients randomized to receive either arformoterol (n=420) or a placebo (n=421) provided further insights. nih.gov In this longer-term trial, fewer patients receiving arformoterol experienced hospitalizations related to COPD exacerbations (9.0%) compared to the placebo group (14.3%). nih.govnih.gov

Cardiovascular Safety Studies

The cardiovascular safety of this compound has been a key area of investigation in clinical trials, given the known class effects of beta2-agonists on the cardiovascular system.

Beta-agonists have been reported to produce electrocardiogram (ECG) changes, such as flattening of the T-wave, prolongation of the QTc interval, and ST segment depression. nih.gov

Arrhythmias: The incidence of cardiac arrhythmias was evaluated using 24-hour Holter monitoring in clinical trials.

New-Onset Arrhythmias: Over a 12-week period, the rates of new-onset cardiac arrhythmias not present at baseline were similar for patients receiving arformoterol 15 mcg twice daily (approximately 33-34%) and those receiving placebo. fda.gov

Atrial Fibrillation/Flutter: At baseline, there were no occurrences of atrial fibrillation or flutter observed on Holter monitors in either the arformoterol 15 mcg or placebo groups. fda.gov New, treatment-emergent atrial fibrillation/flutter occurred in 0.4% of patients receiving arformoterol 15 mcg and 0.3% of patients receiving placebo. fda.gov Two cases were reported as adverse events, one in each group. fda.govfda.gov

Ventricular Tachycardia: The frequencies of new, treatment-emergent non-sustained (3-10 beats) and sustained (>10 beats) ventricular tachycardia were similar between the arformoterol 15 mcg group (7.4% and 1.1%, respectively) and the placebo group (6.9% and 1.0%, respectively). fda.gov

The following table summarizes the incidence of new, treatment-emergent arrhythmias observed via Holter monitoring over 12 weeks.

Monitoring of blood pressure and heart rate in clinical studies revealed that clinically significant changes were seen infrequently in individual patients. fda.gov However, dose-related increases in heart rate were observed. After 12 weeks of dosing, the mean maximum change in heart rate over 12 hours was 8.8 beats per minute (bpm) for the arformoterol 15 mcg twice-daily group, compared to 8.5 bpm for the placebo group. fda.govfda.gov

Metabolic Effects Investigations

The metabolic effects of beta2-agonists, particularly on potassium levels, are an important consideration in safety evaluations.

Beta-agonist medications have the potential to produce significant hypokalemia (low serum potassium) in some patients, possibly through intracellular shunting. drugs.comnih.govfda.gov This effect is generally transient and does not typically require supplementation. drugs.comnih.gov In long-term clinical trials with this compound at the recommended dose, clinically significant changes in serum potassium were infrequent. drugs.comnih.gov

Specific monitoring in clinical trials showed that after the first dose, mean changes in serum potassium at 2 and 6 hours post-dose ranged from 0 to -0.3 mEq/L in the this compound groups. rxlist.com Similar changes were observed after two weeks of treatment, indicating a lack of cumulative effect on potassium levels. rxlist.com

Hyperglycemia and Blood Glucose Level Monitoring

Beta-2 adrenergic agonists have the potential to cause metabolic effects, including increases in blood glucose. Consequently, the effect of this compound on glycemic control has been a point of consideration in clinical safety evaluations. While hyperglycemia is a possible adverse reaction, long-term clinical trials involving the administration of this compound at the recommended therapeutic doses have shown that clinically significant changes in blood glucose levels are infrequent. nih.gov

Medical resources advise that arformoterol may affect blood sugar levels, and it is recommended that patients with diabetes monitor their blood or urine sugar tests for any changes while on the medication. mayoclinic.orgdrugs.com Although the risk of substantial hyperglycemia appears low in the general COPD population, the potential for this effect warrants caution in patients with pre-existing conditions like diabetes mellitus. mayoclinic.orgdrugs.com

Respiratory Safety Considerations

As with other inhaled beta-2 agonist medications, this compound carries a risk of inducing paradoxical bronchospasm. mayoclinic.org This is a serious and potentially life-threatening event characterized by an acute constriction of the airways and worsening of wheezing and breathing difficulties immediately following a dose of the medication. mayoclinic.orgdrugs.com

If paradoxical bronchospasm occurs, treatment with this compound should be stopped immediately, and alternative therapeutic options should be instituted. drugs.com While this risk is a recognized phenomenon for the class of bronchodilators, specific incidence rates from arformoterol clinical trials are not prominently detailed. However, research into other beta-agonists has shown that this adverse effect can be under-recognized in clinical practice. mdedge.com Clinical trial protocols for arformoterol often list a history of paradoxical bronchospasm with any beta-agonist as an exclusion criterion for patient enrollment. clinicaltrials.gov

Due to this risk, this compound is contraindicated for use in patients with asthma unless it is used concomitantly with a long-term asthma control medication, such as an inhaled corticosteroid. drugs.com It is crucial to note that the safety and efficacy of this compound have not been established in patients with asthma, and it is not indicated for the treatment of this condition. drugs.com While some studies with racemic formoterol (B127741) suggested a higher incidence of serious asthma exacerbations, no adequate studies have been conducted to specifically determine if the rate of asthma-related death is increased in patients treated with this compound. drugs.com

Long-Term Safety and Risk-Benefit Analyses in Real-World Settings

To evaluate the long-term safety profile of this compound, particularly concerning the risks identified for the LABA class in asthma patients, dedicated studies have been conducted in its target population: patients with Chronic Obstructive Pulmonary Disease (COPD).

A key multicenter, double-blind, randomized, placebo-controlled study (NCT00909779) evaluated the safety of arformoterol over one year in 841 patients with moderate to severe COPD. nih.gov The primary goal was to assess the risk of respiratory death or COPD exacerbation-related hospitalizations. The findings from this trial demonstrated a favorable risk-benefit profile for arformoterol in the COPD population. nih.gov

Patients receiving arformoterol experienced an approximately 40% lower risk of the primary composite endpoint (respiratory death or COPD exacerbation-related hospitalization) compared to those receiving a placebo. nih.gov The risk for a first respiratory serious adverse event was also noted to be 50% lower in the arformoterol group. nih.gov While numerically more cardiac serious adverse events were reported in the arformoterol group, the difference was not statistically significant. nih.gov These results suggest that long-term use of arformoterol in patients with COPD is not associated with the same life-threatening respiratory events observed in studies of LABA-containing products in patients with asthma. nih.gov

Table 1: Summary of Primary Events in a One-Year Safety Study of this compound in COPD Patients

OutcomeThis compound (n=420)Placebo (n=421)
Primary Composite Endpoint
Patients with ≥1 Event (Resp. Death or COPD Hospitalization)40 (9.5%)63 (15.0%)
Components of Primary Endpoint
Respiratory Deaths5 (1.2%)8 (1.9%)
COPD Exacerbation-Related Hospitalizations38 (9.0%)60 (14.3%)
All-Cause Mortality
Total Deaths During Study12 (2.9%)10 (2.4%)
(Data sourced from the NCT00909779 clinical trial) nih.gov

Comparative Effectiveness and Combination Therapy Research

Head-to-Head Clinical Comparisons with Other Bronchodilators

A significant 12-month, multicenter, open-label trial was conducted to compare the long-term safety and efficacy of nebulized arformoterol (B195475) with salmeterol (B1361061) administered via a metered-dose inhaler (MDI) in patients with COPD. The study demonstrated that both arformoterol and salmeterol were effective in providing bronchodilation and were well-tolerated over the one-year period. nih.gov

Key findings from this comparative study include:

Bronchodilation: Both treatments resulted in effective bronchodilation without the development of clinically significant tolerance over the 52-week study duration. nih.gov

Pulmonary Function: The mean peak post-dose Forced Expiratory Volume in 1 second (FEV1), as a percentage of the predicted value, was consistently higher in the arformoterol group compared to the salmeterol group throughout the study. nih.gov Improvements in mean predose (trough) FEV1 were observed in both groups at week 13 and these improvements were sustained at week 52. nih.gov

COPD Exacerbations: The frequency of COPD exacerbations did not show an increase over the 12-month treatment period for either arformoterol or salmeterol. nih.gov

Rescue Medication Use: Patients in both treatment arms experienced a decrease in the use of supplemental ipratropium (B1672105) bromide and rescue racemic albuterol. nih.gov This reduction in reliance on short-acting bronchodilators remained stable throughout the entire year of the study. nih.gov

Comparative Efficacy of Arformoterol vs. Salmeterol Over 12 Months
ParameterArformoterol GroupSalmeterol Group
Trough FEV1 Improvement at Week 137.1% ± 17.07.6% ± 17.8
Trough FEV1 Improvement at Week 525.9%6.2%
COPD Exacerbation Rate (Weeks 0-13)15.7%11.7%
COPD Exacerbation Rate (Weeks 39-52)10.0%9.4%

Clinical research has also focused on comparing arformoterol, the (R,R)-enantiomer of formoterol (B127741), with the racemic mixture of formoterol, which contains both (R,R) and (S,S) enantiomers.

A 6-month, randomized, double-blind, double-dummy trial compared the efficacy and safety of two different doses of nebulized arformoterol with racemic formoterol delivered via a dry powder inhaler (DPI) in patients with COPD. The study concluded that both arformoterol and racemic formoterol were well-tolerated and led to sustained improvements in pulmonary function and health status over the 6-month duration, with no evidence of tolerance development. respiratory-therapy.comnih.gov

Key pulmonary function outcomes at 6 months are summarized below:

Pulmonary Function Changes from Baseline at 6 Months
ParameterArformoterol 15 µg BIDArformoterol 25 µg BIDRacemic Formoterol 12 µg BID (DPI)
Mean Change in Peak FEV1 (L)0.300.340.26
Mean Change in 24-hour Trough FEV1 (L)0.100.140.09
Mean Change in Inspiratory Capacity (L)0.200.370.23

Furthermore, all treatment groups showed comparable improvements in dyspnea, as measured by the Transition Dyspnea Index (TDI), and a reduction in the use of rescue short-acting β2-agonists and ipratropium bromide. respiratory-therapy.comnih.gov

Another pharmacokinetic and pharmacodynamic study over 14 days compared nebulized arformoterol with racemic formoterol DPI. It found that the plasma exposure to the active (R,R)-formoterol enantiomer was similar for 15 µg of nebulized arformoterol and 12 µg of racemic formoterol from a DPI. clinicaltrials.gov This similarity in systemic exposure was reflected in comparable improvements in lung function, with the mean percent increase in trough FEV1 being 19.1% for the arformoterol group and 16.0% for the 12 µg racemic formoterol DPI group. clinicaltrials.gov

While preclinical data suggested that arformoterol, as a single enantiomer, might have more potent bronchodilator properties, clinical studies have not demonstrated major clinical differences between nebulized arformoterol and nebulized racemic formoterol in patients with COPD. nih.govnih.gov A retrospective analysis of health resource utilization in hospitalized COPD patients found no significant difference in 30-day all-cause or COPD-related hospital readmission rates between those treated with nebulized arformoterol and those treated with nebulized formoterol. nih.gov

Concomitant Therapy Research

The combination of arformoterol with a long-acting muscarinic antagonist (LAMA), such as tiotropium (B1237716), has been evaluated for enhanced efficacy in COPD management, in line with treatment guidelines that support the use of multiple long-acting bronchodilators for patients with persistent symptoms. nih.govrespiratory-therapy.com

A 2-week, randomized, parallel-group study assessed the efficacy of concomitant treatment with nebulized arformoterol and tiotropium DPI. The study found that the combination therapy was the most effective treatment for improving pulmonary function and symptoms compared to either arformoterol or tiotropium monotherapy. nih.gov

Key findings from the combination therapy study include:

Superior Pulmonary Function: The improvement in the mean FEV1 Area Under the Curve from 0-24 hours (AUC0-24) was significantly greater for the combined therapy group (0.22L) compared to the arformoterol (0.10L) and tiotropium (0.08L) monotherapy groups. nih.gov Similar superior effects for the combination were seen for peak FEV1, peak Forced Vital Capacity (FVC), 24-hour trough FEV1, and inspiratory capacity. nih.gov

Improved Dyspnea: The mean Transition Dyspnea Index score showed the greatest improvement with combined therapy (+3.1), which was significantly better than the improvements seen with arformoterol (+2.3) or tiotropium (+1.8) alone. nih.gov

Reduced Rescue Medication: The use of rescue levalbuterol (B1212921) decreased across all treatment groups. nih.gov

A post-hoc analysis of a year-long clinical trial also supported the use of arformoterol in combination with tiotropium, suggesting potential improvements in real-world outcomes such as a reduction in COPD-related hospitalizations compared to tiotropium alone. respiratory-therapy.com

Efficacy of Arformoterol and Tiotropium Combination Therapy
ParameterArformoterol MonotherapyTiotropium MonotherapyCombination Therapy
Mean FEV1 AUC0-24 Improvement (L)0.100.080.22
Mean TDI Focal Score Improvement+2.3+1.8+3.1
Decrease in Levalbuterol Use (actuations/day)Range of -1.8 to -2.5 across all groups

Research has confirmed the physical and chemical compatibility of arformoterol tartrate inhalation solution when mixed with nebulized budesonide (B1683875), a commonly used inhaled corticosteroid (ICS). Studies assessing admixtures of arformoterol with budesonide found no significant changes in the physical appearance, pH, or the concentration of the active components immediately after mixing and 30 minutes later, indicating that they can be co-administered via nebulization without degrading either drug. researchgate.net

While specific clinical trials focusing solely on the efficacy of an arformoterol and ICS combination are limited, the broader therapeutic strategy of combining a long-acting beta2-agonist (LABA) with an ICS is well-established in the management of COPD, particularly for patients with a history of exacerbations. amegroups.orgnih.gov The addition of an ICS to a LABA has been shown to improve lung function, enhance quality of life, and reduce exacerbation rates compared to LABA monotherapy. amegroups.org Furthermore, "triple therapy," which combines an ICS, a LABA (such as formoterol, the racemate of arformoterol), and a LAMA, has been shown to be highly effective in decreasing exacerbation risk and improving lung function and health status in patients with moderate to severe COPD. nih.govdovepress.commedscape.com

This compound is intended for long-term maintenance treatment of bronchoconstriction in COPD and is not indicated for the relief of acute symptoms. drugs.com For acute episodes of bronchospasm, a short-acting beta2-agonist (SABA) should be used as a rescue medication. medlineplus.gov

Investigative Studies on Triple Therapy Regimens

The landscape of Chronic Obstructive Pulmonary Disease (COPD) management has seen a significant shift towards the use of triple therapy regimens, which typically combine an inhaled corticosteroid (ICS), a long-acting muscarinic antagonist (LAMA), and a long-acting β2-agonist (LABA). While direct large-scale trials of triple therapy regimens explicitly using this compound are not extensively documented in publicly available clinical trial data, the extensive research on triple therapy involving formoterol fumarate provides crucial insights. Arformoterol is the (R,R)-enantiomer of formoterol and is the pharmacologically active component responsible for its bronchodilator effects. nih.gov Preclinical studies have suggested that arformoterol may possess more potent anti-inflammatory and bronchodilator properties than racemic formoterol. nih.gov

A landmark investigation in this area is the ETHOS (Efficacy and Safety of Triple Therapy in Obstructive Lung Disease) trial. This 52-week, randomized, double-blind, multicenter study evaluated the efficacy and safety of a fixed-dose combination of budesonide (an ICS), glycopyrrolate (a LAMA), and formoterol fumarate (a LABA) in patients with moderate-to-very severe COPD and a history of exacerbations. openaccessjournals.com The findings from the ETHOS trial demonstrated that the triple therapy regimen resulted in a statistically significant reduction in the rate of moderate or severe COPD exacerbations compared with dual-combination therapies (glycopyrrolate/formoterol fumarate and budesonide/formoterol fumarate). clinicaltrials.gov

Notably, the trial also revealed a signal of reduced all-cause mortality with the higher dose of budesonide in the triple therapy combination. nih.gov The study highlighted that the benefits of triple therapy were particularly pronounced in patients with higher blood eosinophil counts. nih.gov These findings underscore the potential of a triple therapy approach to not only improve lung function and reduce exacerbations but also positively impact patient-reported outcomes and potentially mortality in specific COPD patient populations. nih.gov

While the ETHOS trial utilized formoterol fumarate, the understanding that arformoterol is the active enantiomer provides a strong rationale for its potential role in similar triple therapy combinations. The aim of using the single (R,R)-enantiomer is to deliver the therapeutic effects while potentially reducing the risk of adverse effects that might be associated with the (S,S)-enantiomer present in the racemic mixture. nih.gov

Table 1: Key Findings of the ETHOS Trial on Triple Therapy

OutcomeTriple Therapy (Budesonide/Glycopyrrolate/Formoterol Fumarate) vs. Dual Therapy
Rate of Moderate/Severe COPD Exacerbations Statistically significant reduction
All-Cause Mortality Signal of reduction with higher budesonide dose
Patient-Reported Outcomes Significant improvement

Research on Non-inferiority and Superiority in Clinical Outcomes

Clinical research has been conducted to establish the non-inferiority and superiority of this compound in comparison to both placebo and other active treatments for COPD, providing a clearer picture of its clinical value.

A significant one-year, multicenter, double-blind, randomized, placebo-controlled study was designed to assess the safety and efficacy of this compound. nih.govnih.gov The primary endpoint of this trial was the time to respiratory death or first COPD exacerbation-related hospitalization. nih.gov The results demonstrated the superiority of arformoterol over placebo, with an approximately 40% lower risk of the primary endpoint for patients receiving arformoterol. nih.govnih.gov Furthermore, the study showed statistically significant improvements in lung function, as measured by trough Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC), and in health-related quality of life. nih.govnih.gov

Table 2: Superiority of this compound vs. Placebo (1-Year Study)

EndpointThis compoundPlacebo
Risk of Respiratory Death or COPD Exacerbation-Related Hospitalization ~40% lower risk-
Improvement in Trough FEV1 Statistically significant-
Improvement in FVC Statistically significant-
Improvement in Health-Related Quality of Life Statistically significant-

In another multicenter, 6-month, randomized, double-blind, double-dummy trial, the safety and efficacy of nebulized this compound were compared with racemic formoterol delivered via a dry powder inhaler. tandfonline.comnih.gov This study included two different doses of arformoterol. The findings indicated that both doses of arformoterol and racemic formoterol were well-tolerated and associated with improvements in pulmonary function and health status over the 6-month period, with no apparent development of tolerance. tandfonline.comnih.gov The mean change from baseline in peak FEV1 at 6 months was comparable across the treatment groups. tandfonline.comnih.gov An open-label, randomized crossover study also found similar improvements in lung function with arformoterol and racemic formoterol. nih.gov These studies suggest that arformoterol is at least non-inferior to racemic formoterol in terms of efficacy. nih.govtandfonline.comnih.gov

Table 3: Comparative Efficacy of this compound and Racemic Formoterol (6-Month Study)

OutcomeThis compound (15µg BID)This compound (25µg BID)Racemic Formoterol (12µg BID)
Mean Change in Peak FEV1 (Liters) 0.300.340.26
Mean Change in 24-hour Trough FEV1 (Liters) 0.100.140.09
Improvement in Dyspnea (TDI Focal Score) 1.41.51.4
Improvement in Health Status (SGRQ) -3.7 to -6.8-3.7 to -6.8-3.7 to -6.8

These studies collectively provide robust evidence for the clinical efficacy and safety of this compound in the management of COPD, demonstrating its superiority over placebo and non-inferiority to racemic formoterol.

Drug Drug Interaction Research

Mechanisms of Interaction with Adrenergic Drugs

Arformoterol (B195475) is a long-acting beta-2 adrenergic agonist (LABA) and its effects can be influenced by the concurrent use of other adrenergic drugs. patsnap.com These interactions are primarily pharmacodynamic in nature, resulting from cumulative effects on the sympathetic nervous system.

The co-administration of arformoterol with other long-acting beta-agonists (LABAs) or short-acting beta-agonists (SABAs) can lead to an additive stimulation of beta-2 adrenergic receptors. patsnap.com This heightened stimulation can increase the risk of cardiovascular side effects. patsnap.com While it is acceptable to use SABAs for rescue therapy, the regular concurrent use of other LABAs with arformoterol is not recommended. verywellhealth.commayoclinic.org The combined effect can potentiate the sympathetic effects, leading to increased heart rate and blood pressure. medscape.com

Interacting Drug ClassExample DrugsPotential Outcome of Interaction with Arformoterol Tartrate
Long-Acting Beta-Agonists (LABAs)Salmeterol (B1361061), Formoterol (B127741), Indacaterol, OlodaterolIncreased risk of additive cardiovascular side effects. patsnap.comnih.gov
Short-Acting Beta-Agonists (SABAs)Albuterol, Levalbuterol (B1212921)Potentiated sympathetic effects, especially with excessive use. medscape.comnih.gov

Beta-blockers, particularly non-selective agents, can antagonize the bronchodilatory effects of arformoterol by blocking beta-2 adrenergic receptors in the airways. nih.gov This can lead to severe bronchospasm in patients with reactive airway disease. Therefore, non-selective beta-blockers are generally contraindicated. patsnap.com

Cardioselective beta-blockers, which primarily target beta-1 receptors in the heart, may be used with caution when there is a compelling indication, such as following a myocardial infarction. nih.govdrugs.com However, even these agents can lose their selectivity at higher doses and may interfere with the therapeutic effects of arformoterol. drugs.comdrugs.com

Beta-Blocker TypeExample DrugsMechanism and Potential Effect of Interaction with this compound
Non-selectivePropranolol, Nadolol, TimololBlock beta-2 receptors, antagonizing the bronchodilator effect of arformoterol and potentially causing bronchospasm. nih.gov
CardioselectiveMetoprolol, Atenolol, BisoprololPrimarily block beta-1 receptors, but can have some effect on beta-2 receptors, especially at higher doses, potentially reducing the efficacy of arformoterol. patsnap.comdrugs.com

Interactions Affecting Cardiac Rhythm

A key area of concern with arformoterol is its potential to affect cardiac rhythm, particularly when used concomitantly with other medications that have similar effects.

Arformoterol, like other beta-2 agonists, has the potential to prolong the QTc interval on an electrocardiogram (ECG). drugs.com The concurrent use of arformoterol with other medications known to prolong the QTc interval can increase the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes. drugbank.com Caution is advised when arformoterol is co-administered with drugs from various classes that are known to have this effect. patsnap.commedscape.com

Drug ClassExample DrugsPotential Outcome of Interaction with this compound
AntiarrhythmicsAmiodarone, Sotalol, QuinidineIncreased risk of QTc prolongation and ventricular arrhythmias. medscape.comdrugbank.com
AntipsychoticsZiprasidone, Thioridazine, HaloperidolAdditive QTc-prolonging effects. patsnap.com
Tricyclic AntidepressantsAmitriptyline, DoxepinPotentiated effect on the cardiovascular system and increased risk of QTc prolongation. medscape.comnih.gov
Macrolide AntibioticsErythromycin, ClarithromycinIncreased risk of QTc prolongation. drugbank.com
Quinolone AntibioticsMoxifloxacin, LevofloxacinAdditive QTc-prolonging effects. drugbank.com

Metabolic and Electrolyte Disturbances Research

The metabolic effects of arformoterol, particularly its impact on potassium levels, can be exacerbated by other medications.

Beta-2 agonists can cause a shift of potassium from the extracellular to the intracellular space, leading to hypokalemia (low serum potassium levels). mayoclinic.org This effect can be potentiated when arformoterol is used concurrently with other drugs that also lower potassium levels, such as corticosteroids, non-potassium-sparing diuretics (loop and thiazide), and xanthine derivatives. patsnap.comnih.gov The risk of hypokalemia is a significant concern as it can lead to adverse cardiovascular events, including arrhythmias. patsnap.comverywellhealth.com Regular monitoring of serum potassium levels is often recommended in patients receiving these combinations. patsnap.com

Interacting Drug ClassExample DrugsMechanism and Potential Effect of Interaction with this compound
CorticosteroidsPrednisone, Budesonide (B1683875), FluticasoneCan enhance the hypokalemic effect of beta-agonists. patsnap.com
Non-potassium-sparing DiureticsFurosemide (loop), Hydrochlorothiazide (thiazide)ECG changes and/or hypokalemia can be acutely worsened by beta-agonists. nih.gov
Xanthine DerivativesTheophylline, AminophyllineMay potentiate any hypokalemic effect of adrenergic agonists. nih.gov

Enzyme Inhibition/Induction Studies with Other Medications (e.g., MAO Inhibitors, Tricyclic Antidepressants, Paroxetine)

The metabolic pathway of arformoterol is crucial to understanding its potential for drug-drug interactions. The primary route of metabolism for arformoterol is direct conjugation to glucuronic acid. A secondary, and less significant, pathway is O-demethylation, which is catalyzed by the cytochrome P450 enzymes CYP2D6 and CYP2C19. drugbank.comnih.gov The interactions with monoamine oxidase (MAO) inhibitors and tricyclic antidepressants are primarily pharmacodynamic in nature, meaning they relate to the combined effects of the drugs on the body, rather than a direct influence on arformoterol's metabolism. The interaction with paroxetine, a known enzyme inhibitor, is considered from a pharmacokinetic perspective.

Monoamine Oxidase (MAO) Inhibitors

The co-administration of arformoterol with MAO inhibitors is not recommended due to the risk of potentiating cardiovascular effects. This interaction is a result of pharmacodynamic synergism rather than metabolic enzyme inhibition. MAO inhibitors increase the availability of norepinephrine in the neuronal storage sites. As a beta-2 agonist, arformoterol also exerts sympathomimetic effects. The combination can lead to an exaggerated adrenergic response.

Research findings indicate that concurrent use can significantly increase the risk of adverse cardiovascular events. nih.govdrugs.com Clinical guidance suggests that beta-2 agonists should be administered with extreme caution to patients being treated with MAO inhibitors or within 14 days of discontinuing such agents, as the action of arformoterol on the vascular system may be potentiated. nih.gov

Interacting Drug ClassMechanism of InteractionPotential Clinical OutcomeManagement Recommendation
MAO Inhibitors Pharmacodynamic Synergism: Potentiation of the cardiovascular effects of beta-2 adrenergic agonists. nih.govdrugs.comIncreased risk of hypertension, palpitation, tachycardia, and chest pain. drugs.comUse with extreme caution. Monitor cardiovascular status closely. Preferably, allow at least 14 days between discontinuation of MAOI therapy and initiation of arformoterol. drugs.com

Tricyclic Antidepressants (TCAs)

Similar to MAO inhibitors, the interaction between arformoterol and tricyclic antidepressants (TCAs) is primarily pharmacodynamic. TCAs are known to potentiate the cardiovascular effects of beta-2 agonists and can also prolong the QTc interval. nih.govnih.govnih.gov Arformoterol, like other beta-2 agonists, may also affect the QTc interval. drugs.com The concurrent use of these agents can have an additive effect, increasing the risk of cardiac arrhythmias. nih.gov Therefore, caution is strongly advised when arformoterol is administered to patients taking TCAs or within two weeks of their discontinuation. nih.gov

Interacting Drug ClassMechanism of InteractionPotential Clinical OutcomeManagement Recommendation
Tricyclic Antidepressants Additive Pharmacodynamic Effects: Both classes of drugs can prolong the QTc interval and potentiate effects on the cardiovascular system. nih.govdrugs.comdrugbank.comIncreased risk of cardiovascular adverse effects, including tachycardia and arrhythmias associated with QTc prolongation. nih.govmedscape.comUse with caution. Monitor cardiovascular status and consider the potential for additive effects.

Paroxetine

Paroxetine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. psychopharmacologyinstitute.comclinpgx.org This enzyme is involved in the O-demethylation of arformoterol, which is a minor metabolic pathway for the compound. drugbank.comnih.gov Given that the primary metabolic route for arformoterol is direct glucuronidation, the inhibition of CYP2D6 by paroxetine is not expected to cause a clinically significant alteration in the systemic exposure of arformoterol. While specific enzyme inhibition studies between arformoterol and paroxetine are not extensively detailed in the literature, the known metabolic pathways suggest a low potential for a clinically meaningful pharmacokinetic interaction.

Interacting DrugMechanism of InteractionPotential Clinical OutcomeManagement Recommendation
Paroxetine Pharmacokinetic (Enzyme Inhibition): Paroxetine is a potent inhibitor of CYP2D6, a minor metabolic pathway for arformoterol. drugbank.comnih.govpsychopharmacologyinstitute.comA clinically significant impact on arformoterol plasma concentrations is considered unlikely due to the minor role of CYP2D6 in its overall metabolism.No specific dosage adjustments are typically recommended based on current metabolic data.

Advanced Analytical Techniques for Arformoterol Tartrate Research

Quantitative Determination in Biological Samples

Accurately measuring the concentration of arformoterol (B195475) in biological matrices such as plasma, lung, and trachea tissues is fundamental for pharmacokinetic and tissue distribution studies. Various chromatographic techniques have been developed and validated for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of arformoterol. This technique offers high selectivity and sensitivity, making it ideal for detecting the very low concentrations of the drug typically found in biological samples following administration. LC-MS/MS methods have been established for determining arformoterol tartrate levels in rat lungs to elucidate its pharmacokinetic profile in the target organ. magtechjournal.com The approach involves separating the analyte from matrix components on a chromatographic column before detection by a mass spectrometer, which provides structural confirmation and precise quantification. magtechjournal.comcjph.com.cn The development of these methods is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics.

To further improve the speed and sensitivity of analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed. rhhz.netccspublishing.org.cn This advanced technique utilizes smaller particle-sized columns to achieve higher resolution and faster analysis times compared to conventional HPLC. A validated UPLC-MS/MS method for the determination of arformoterol in rat plasma, lung, and trachea tissues demonstrated exceptional sensitivity. rhhz.netccspublishing.org.cn The method achieved a lower limit of quantification (LLOQ) of 1.83 pg/mL in plasma and 3.90 pg/mL in lung and trachea tissue homogenates. rhhz.netccspublishing.org.cn This high sensitivity was essential for successfully characterizing the pharmacokinetic profile and tissue distribution of arformoterol following inhalation administration in rats. rhhz.net

Table 1: UPLC-MS/MS Method Parameters for Arformoterol Quantification

Parameter Description
Chromatography System Ultra-Performance Liquid Chromatography
Detector Tandem Mass Spectrometer (MS/MS)
Column Agilent XDB C8
Mobile Phase Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water rhhz.netccspublishing.org.cn
Linearity Range (Plasma) 1.83-458 pg/mL rhhz.netccspublishing.org.cn
Linearity Range (Tissues) 13.9-1560 pg/mL rhhz.netccspublishing.org.cn
LLOQ (Plasma) 1.83 pg/mL rhhz.netccspublishing.org.cn

| LLOQ (Tissues) | 3.90 pg/mL rhhz.netccspublishing.org.cn |

Arformoterol is the (R,R)-enantiomer of formoterol (B127741). Therefore, analytical methods capable of distinguishing between different stereoisomers are critical to confirm its enantiomeric purity and to study potential chiral inversion. A validated chiral HPLC method has been successfully applied to determine formoterol stereoisomers in aqueous solutions. nih.gov This method utilizes a specialized chiral stationary phase, such as a Chiral-AGP column, to resolve all four stereoisomers of formoterol. nih.gov Such analysis is vital for stability studies, as it can confirm that the active (R,R)-enantiomer does not convert into other, less active or inactive, stereoisomers under various storage conditions. nih.gov Studies using this technique have shown that this compound maintains its stereochemical integrity at recommended storage temperatures. nih.gov

Table 2: Chiral HPLC Method Parameters for Formoterol Stereoisomers

Parameter Description
Chromatography System High-Performance Liquid Chromatography
Detector UV at 242 nm nih.gov
Column Chiral-AGP (100 x 4-mm, 5-µm) nih.gov
Mobile Phase Variable mixture of 50-mM sodium phosphate (B84403) buffer (pH 7.0) and 10% v/v isopropanol (B130326) nih.gov
Flow Rate 1.3 mL/min nih.gov
Limit of Detection 0.01–0.04 µg/mL nih.gov

| Limit of Quantitation | 0.04–0.1 µg/mL nih.gov |

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust technique for the routine analysis of arformoterol in pharmaceutical dosage forms. wjpsronline.comresearchgate.net These methods are typically used for assay and the determination of related substances. nih.gov A common approach involves a C8 or C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. researchgate.netscirp.org For instance, a simple and accurate RP-HPLC method was developed using an Agilent C18 column with a mobile phase of 0.01N potassium dihydrogen orthophosphate and acetonitrile (60:40 ratio) and UV detection at 215 nm. researchgate.net RP-HPLC is a cornerstone of quality control, ensuring the identity, purity, and potency of the drug substance and product. wjpsronline.comnih.gov

Table 3: RP-HPLC Method Parameters for Arformoterol Assay

Parameter Description
Chromatography System High-Performance Liquid Chromatography
Detector PDA or UV at 215 nm researchgate.net
Column Agilent C18 (150mm x 4.6mm, 5µm) researchgate.net
Mobile Phase 0.01N Potassium dihydrogen orthophosphate: Acetonitrile (60:40) researchgate.net
Flow Rate 1.0 mL/min researchgate.net

| Column Temperature | 30°C researchgate.net |

Assessment of Stability and Compatibility in Investigational Formulations

In clinical practice, this compound inhalation solution may be co-administered with other nebulized medications. Research has been conducted to assess the chemical and physical compatibility of arformoterol when mixed with other commonly used nebulized drugs. One such study evaluated the compatibility of this compound (15 mcg/2 mL) with ipratropium (B1672105) bromide, acetylcysteine, and budesonide (B1683875). nih.govresearchgate.net The admixtures were assessed immediately after mixing and after 30 minutes by visual inspection, pH measurement, and HPLC assay for each active component. nih.govresearchgate.net The results showed no visible changes, and the pH values remained within acceptable ranges. nih.gov The HPLC assay confirmed that the concentration of each active drug remained between 98.3% and 101.4% of the initial values, indicating that arformoterol was chemically and physically compatible with these formulations for at least 30 minutes. nih.govresearchgate.net

Table 4: Compatibility Study of this compound with Other Nebulized Drugs

Parameter Ipratropium Bromide Admixture Acetylcysteine Admixture Budesonide Admixture
Visual Inspection (T30) No visible change nih.gov No visible change nih.gov No visible change nih.gov
pH Change (T30) < 0.1 pH unit change nih.gov < 0.1 pH unit change nih.gov < 0.1 pH unit change nih.gov
Arformoterol Assay (T30) >98% of initial value nih.gov >98% of initial value nih.gov >98% of initial value nih.gov

| Companion Drug Assay (T30) | >98% of initial value nih.gov | >98% of initial value nih.gov | >98% of initial value nih.gov |

Method Validation for Precision, Accuracy, and Reproducibility in Research Contexts

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. wjpsronline.com Validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). Key parameters evaluated include precision, accuracy, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netchemrxiv.org

Precision is assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method, with results typically expressed as the relative standard deviation (%RSD). ccspublishing.org.cnchemrxiv.org For arformoterol analysis, validated methods have shown %RSD values well within the acceptable limit of ≤ 2%. chemrxiv.org

Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. chemrxiv.org Validated methods for arformoterol have demonstrated excellent accuracy, with recovery values typically between 99% and 101%. chemrxiv.org

Linearity confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. This is usually demonstrated by a high correlation coefficient (r²) value, which is ≥ 0.999 for validated arformoterol methods. nih.govchemrxiv.org

LOD and LOQ establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net For an RP-HPLC method, LOD and LOQ for arformoterol were found to be 0.01 µg/ml and 0.02 µg/ml, respectively. researchgate.net The UPLC-MS/MS methods show significantly lower limits, in the picogram per milliliter range. rhhz.netccspublishing.org.cn

These validation studies provide documented evidence that the analytical procedures are precise, accurate, and reproducible for the analysis of this compound in both biological and pharmaceutical contexts. ccspublishing.org.cnchemrxiv.org

Table 5: Summary of Validation Parameters from Various Analytical Methods

Parameter UPLC-MS/MS ccspublishing.org.cn Chiral HPLC nih.gov RP-HPLC chemrxiv.org
Precision (%RSD) Within ±15% ≤ 8.5% < 2%
Accuracy Within ±15% ≥ 88% 99-101% (% Recovery)
Linearity (r²) > 0.99 ≥ 0.9999 0.999
LOD Not Specified 0.01-0.04 µg/mL 0.2 µg/mL

| LOQ | 1.83 pg/mL (Plasma) | 0.04-0.1 µg/mL | 0.7 µg/mL |


Translational Research and Future Directions

Bridging Preclinical and Clinical Findings

The development of arformoterol (B195475) tartrate exemplifies the "bench-to-bedside" approach of translational research. proventainternational.com Preclinical studies focus on the drug's mechanism of action, specifically its properties as a selective long-acting β2-adrenergic agonist (LABA). patsnap.comnih.govresearchgate.net Arformoterol is the (R,R)-enantiomer of racemic formoterol (B127741). fda.govresearchgate.net In vitro studies established its high affinity and selectivity for the β2-adrenergic receptor, which is critical for inducing bronchodilation by relaxing the smooth muscle of the airways. patsnap.comnih.govresearchgate.net

These fundamental preclinical findings were translated into clinical trial designs aimed at measuring efficacy in patients with Chronic Obstructive Pulmonary Disease (COPD). The primary endpoint in pivotal clinical trials was the Forced Expiratory Volume in one second (FEV1), a direct measure of airway obstruction. fda.gov The successful demonstration of statistically significant improvement in FEV1 in clinical studies compared to placebo confirmed the therapeutic relevance of the preclinical mechanism of action. fda.gov This transition from understanding the molecular target to demonstrating a tangible clinical benefit in patients is a core success of the translational research process. proventainternational.com

Exploration of Novel Delivery Technologies and Drug Formulations in Research

Currently, arformoterol tartrate is administered via a standard jet nebulizer. patsnap.comdrugs.comopenaccessjournals.com While effective, research into novel drug delivery systems aims to enhance therapeutic outcomes and patient compliance. nih.govnih.gov The development of modified-release formulations is a key area of exploration for inhaled therapies. nih.gov

Future research for arformoterol could focus on particle-based technologies such as microparticles or nanoparticles to achieve controlled or sustained release within the lungs. nih.gov Such systems could potentially prolong the duration of action, reduce dosing frequency, and minimize systemic side effects by localizing the drug's effect. nih.gov Another avenue is the development of a dry powder inhaler (DPI) formulation. DPIs offer greater portability and convenience compared to nebulizers, which could improve adherence to therapy for many patients. The challenge lies in formulating the drug into particles with the appropriate aerodynamic properties for efficient delivery to the lower airways.

Delivery TechnologyPotential Advantages for ArformoterolResearch Focus
Nebulizer (Current) Effective for patients who have difficulty with other inhaler devices.Optimizing compatibility with other nebulized drugs.
Dry Powder Inhaler (DPI) Increased portability, convenience, and ease of use for many patients.Formulation of stable and dispersible microparticles.
Sustained-Release Particles Reduced dosing frequency, prolonged therapeutic effect, enhanced patient compliance.Use of biodegradable polymers (e.g., PLGA) to encapsulate the drug. nih.gov
Nanoparticle Systems Targeted delivery to specific lung regions, potential for reduced systemic absorption. nih.govDevelopment of solid lipid nanoparticles (SLNs) or other nanocarriers. nih.gov

Investigation of this compound in Other Respiratory Conditions Beyond COPD

While approved for COPD, the bronchodilatory effects of arformoterol have prompted investigation into its potential use in other respiratory diseases.

Asthma: Research into arformoterol for asthma has been approached with significant caution. As a class, long-acting beta2-adrenergic agonists (LABAs) used as monotherapy (without an inhaled corticosteroid) are associated with an increased risk of asthma-related death and hospitalization. fda.govdrugs.com For this reason, this compound is not indicated for the treatment of asthma. drugs.com Clinical studies would be required to evaluate the safety and efficacy of arformoterol in combination with an inhaled corticosteroid in this patient population.

Cystic Fibrosis (CF): Bronchodilators are commonly prescribed for individuals with cystic fibrosis to alleviate airway obstruction caused by thick mucus. nih.goveurekalert.org However, there is limited high-quality evidence supporting the widespread use of long-acting bronchodilators in CF. nih.goveurekalert.org A systematic review found insufficient data to definitively comment on the long-term efficacy of LABAs on key outcomes like lung function and quality of life in this population. nih.gov Future research could explore the potential role of arformoterol, particularly as an adjunct to airway clearance therapies, but well-designed, long-term clinical trials are needed to establish a clear benefit. eurekalert.org

Real-World Evidence Generation and Post-Marketing Surveillance Studies

Following its approval, the long-term safety and effectiveness of this compound have been evaluated in post-marketing studies, which are crucial for understanding a drug's performance in a broader, more diverse patient population than that included in initial clinical trials. clinicaltrials.govclinicaltrials.gov

One significant post-approval commitment was a one-year, multicenter, double-blind, randomized, placebo-controlled safety study involving 841 patients with moderate to severe COPD. nih.govnih.govlarvol.com The primary goal was to evaluate the risk of respiratory death or COPD exacerbation-related hospitalization. nih.govnih.gov The results provided important real-world evidence on the long-term safety profile of arformoterol. nih.gov

The study found that patients receiving arformoterol had a lower risk of the primary endpoint compared to those on placebo. nih.govnih.gov Specifically, fewer patients treated with arformoterol experienced hospitalizations related to COPD exacerbations. nih.govnih.gov These findings offer reassurance regarding the long-term safety of arformoterol in its target population. nih.gov

OutcomeArformoterol 15 mcg BID (n=420)Placebo (n=421)Hazard Ratio (95% CI)
Primary Event (Respiratory Death or COPD Exacerbation-Related Hospitalization) 9.5%15.0%0.598 (0.404, 0.885)
COPD Exacerbation-Related Hospitalization 9.0%14.3%N/A
All-Cause Mortality 2.9%2.4%N/A
First Respiratory Serious Adverse Event N/AN/A~50% lower risk with arformoterol (P = .003) nih.gov
Change in Trough FEV1 from Baseline Significant ImprovementN/ALSM Difference: 0.051 L (P = .030) nih.govnih.gov

Data adapted from a 1-year safety and efficacy study. nih.govnih.gov

Unexplored Research Avenues and Emerging Therapeutic Strategies

Future research on this compound is likely to explore several promising avenues:

Treatment of Acute Exacerbations: While indicated for maintenance therapy, the rapid onset of action of arformoterol suggests a potential role in managing acute exacerbations of COPD. researchgate.netopenaccessjournals.com Clinical trials would be necessary to evaluate its efficacy and safety in this setting compared to or in combination with short-acting bronchodilators.

Combination Therapies: The management of COPD often involves multiple medications. nih.gov Research into the compatibility and potential synergy of arformoterol with other nebulized treatments, such as long-acting muscarinic antagonists (LAMAs) or inhaled corticosteroids (ICS), could lead to more effective and convenient treatment regimens. researchgate.net The development of a fixed-dose combination product in a nebulized solution could be a significant therapeutic advance.

Anti-Inflammatory Properties: Some in-vitro evidence suggests that arformoterol may possess anti-inflammatory properties in addition to its bronchodilator effects. researchgate.net Further investigation into these potential mechanisms could uncover additional benefits and guide its use in specific COPD phenotypes characterized by airway inflammation.

Biomarker Identification for Predicting Treatment Response and Adverse Events

A key goal of precision medicine is to use biomarkers to predict which patients are most likely to benefit from a specific therapy. frontiersin.org In respiratory diseases, several biomarkers are under investigation. frontiersin.orgnih.gov

Eosinophils: Blood and sputum eosinophil counts are established biomarkers for identifying patients with asthma and a subset of COPD patients who respond well to inhaled corticosteroids. nih.gov Research is needed to determine if eosinophil levels can predict the magnitude of bronchodilator response to arformoterol in COPD patients, potentially identifying a sub-population that derives greater benefit.

Fractional Exhaled Nitric Oxide (FeNO): FeNO is another marker of Type 2 airway inflammation, primarily used in asthma. nih.gov Its utility in COPD is less clear, but future studies could explore whether FeNO levels correlate with treatment response to LABAs like arformoterol.

Pharmacogenomics: Identifying genetic variants that influence an individual's response to β2-agonists is a significant area of research. Polymorphisms in the β2-adrenergic receptor gene (ADRB2) have been studied in relation to treatment response for other bronchodilators. Future pharmacogenomic studies could identify genetic markers that predict efficacy or the likelihood of adverse events with arformoterol, allowing for more personalized treatment selection.

The identification of reliable biomarkers would enable clinicians to tailor therapy more effectively, maximizing the benefits of arformoterol while minimizing risks for individual patients.

Q & A

Q. What analytical methods are recommended for structural characterization of arformoterol tartrate, and how can they resolve its stereochemical complexity?

this compound’s structure includes a benzene ring, hydroxyl groups, and chiral centers requiring advanced techniques like nuclear magnetic resonance (NMR) for stereochemical confirmation. High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers, while mass spectrometry (LC-MS) validates molecular weight and fragmentation patterns . Forced degradation studies under acidic/alkaline conditions further elucidate stability-related structural changes .

Q. How does this compound selectively target β2-adrenergic receptors, and what assays confirm its receptor-binding specificity?

The drug’s selectivity arises from interactions with extracellular loop residues of β2-adrenergic receptors. Radioligand binding assays (e.g., using [³H]-CGP-12177) quantify affinity (Kd values), while cAMP accumulation assays in transfected HEK293 cells measure functional activity. Competitive antagonism studies with ICI-118,551 validate β2 specificity .

Q. What validated protocols exist for quantifying this compound in biological matrices during pharmacokinetic studies?

Reverse-phase HPLC with fluorescence detection (λex 280 nm, λem 310 nm) achieves nanogram-level sensitivity in plasma. Solid-phase extraction (SPE) using C18 cartridges minimizes matrix interference. Method validation follows ICH guidelines for linearity (1–100 ng/mL), precision (RSD <5%), and recovery (>85%) .

Q. What clinical endpoints are critical in designing COPD trials involving this compound?

Primary endpoints include FEV₁ (forced expiratory volume in 1 second) improvement and exacerbation frequency reduction. Secondary endpoints assess quality of life (St. George’s Respiratory Questionnaire) and rescue medication use. Trials should align with GOLD guidelines for patient stratification (e.g., GOLD stages II–IV) .

Advanced Research Questions

Q. How can dissolution profile comparisons rationalize bioequivalence for this compound inhalers despite formulation variability?

Model-independent approaches (e.g., similarity factor f₂ >50) compare dissolution curves across formulations. For inhalers, cascade impactor testing evaluates aerodynamic particle size distribution (MMAD 1–5 µm). In vitro-in vivo correlation (IVIVC) models using Weibull distribution parameters link dissolution kinetics to lung bioavailability .

Q. What experimental designs address contradictions in arformoterol’s apoptotic effects observed in in vitro vs. in vivo models?

Discrepancies may arise from differential oxidative stress modulation. Use flow cytometry with Annexin V/PI staining to quantify apoptosis in A549 cells under hypoxia. In vivo, combine arformoterol with apoptosis markers (e.g., caspase-3) in murine COPD models. Control for glucocorticoid co-therapy, which may mask pro-apoptotic signals .

Q. How can molecular docking predict arformoterol’s off-target interactions with SARS-CoV-2 proteases?

Dock arformoterol into SARS-CoV-2 3CLpro (PDB: 6LU7) using AutoDock Vina. Apply AMBER force fields for energy minimization and calculate binding affinity (ΔG). Validate with surface plasmon resonance (SPR) to measure inhibition constants (Ki). Cross-reference with β2-adrenergic receptor binding to assess selectivity .

Q. What statistical frameworks resolve conflicting data on arformoterol’s efficacy in asthma vs. COPD subgroups?

Apply mixed-effects models to adjust for baseline FEV₁ variability. Stratify meta-analyses by disease phenotype (e.g., eosinophilic vs. neutrophilic inflammation). Use Bayesian hierarchical models to quantify subgroup treatment effects, incorporating prior data from phase III trials (NCT identifiers in ).

Methodological Considerations

Q. How should forced degradation studies be optimized for this compound under ICH stress conditions?

Expose the drug to 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24–72 hours. Monitor degradation via UPLC-PDA at 220 nm. Identify major impurities (e.g., des-formoterol) using high-resolution MS/MS and quantify via impurity reference standards .

Q. What regulatory criteria govern bioequivalence studies for this compound inhalation solutions?

FDA requires 90% confidence intervals for Cmax and AUC to fall within 80–125%. For inhaled drugs, validate device performance (e.g., nebulizer output) and particle size distribution. Include in vitro lung deposition studies using anatomically correct airway models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arformoterol Tartrate
Reactant of Route 2
Reactant of Route 2
Arformoterol Tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.